1H-1,2,3-triazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODOEDLCNTSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168192 | |
| Record name | 4-Carboxy-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-70-2 | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxy-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16681-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Carboxy-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1H-1,2,3-Triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for their determination, and explores a relevant biological signaling pathway.
Core Physical and Chemical Properties
This compound is a white to off-white solid crystalline compound. Its structure, featuring both a triazole ring and a carboxylic acid group, imparts a unique combination of properties relevant to its application in pharmaceutical sciences.
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₂ | |
| Molecular Weight | 113.07 g/mol | [1] |
| Melting Point | 213 °C (decomposes) | N/A |
| Boiling Point | 446.2 ± 18.0 °C (Predicted) | N/A |
| Density | 1.694 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa₁ (Carboxylic Acid) | ~3.22 | N/A |
| pKa₂ (Triazole NH) | ~8.73 | N/A |
| Solubility | Soluble in water and polar organic solvents. | N/A |
| Appearance | Off-white to light green solid | N/A |
Spectral Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two key signals: a singlet for the proton on the triazole ring (C5-H) and a broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of the triazole proton would likely appear downfield, typically in the range of 8.0-9.0 ppm, due to the deshielding effect of the heterocyclic ring. The carboxylic acid proton signal would be highly dependent on concentration and solvent but is expected to be found further downfield (>10 ppm).
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A very broad O-H stretching band from the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the triazole ring would likely be observed as a medium to strong band in the 3100-3200 cm⁻¹ region. C-H stretching of the triazole ring is expected around 3000-3100 cm⁻¹. Finally, characteristic ring stretching vibrations of the triazole moiety would be present in the fingerprint region (below 1600 cm⁻¹).
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of this compound.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A general and robust method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This can be adapted for the synthesis of the parent compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve propiolic acid and sodium azide in a mixture of tert-butanol and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Determination of Melting Point
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2][3]
-
Place the capillary tube in the heating block of the melting point apparatus.[3]
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[3]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][4]
Determination of Solubility
Apparatus: Test tubes, vortex mixer, analytical balance.
Procedure:
-
Weigh a specific amount of this compound (e.g., 10 mg) and place it in a test tube.[5]
-
Add a small, measured volume of the desired solvent (e.g., 1 mL of water) to the test tube.[5][6]
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).[5]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., solid material remains undissolved).
-
The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).[7]
-
This procedure can be repeated for various solvents (e.g., ethanol, methanol, DMSO).
Determination of pKa by Potentiometric Titration
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8][9]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.[8]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[8][9]
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[8]
-
Continue the titration until the pH has risen significantly, passing through the equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two inflection points will be observed, corresponding to the two pKa values.[10]
Biological Relevance: A Signaling Pathway Perspective
Derivatives of this compound have been identified as potent antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[11][12][13] PXR activation by various xenobiotics leads to the increased expression of drug-metabolizing enzymes and transporters, which can result in drug-drug interactions and reduced therapeutic efficacy.
PXR Antagonism Signaling Pathway
Caption: Mechanism of PXR antagonism by 1H-1,2,3-triazole-4-carboxamide derivatives.
The signaling pathway illustrates that a PXR agonist binds to the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor alpha (RXRα).[11] This complex then binds to the PXR Response Element on the DNA, initiating the transcription of genes encoding drug-metabolizing enzymes like CYP3A4.[11] 1H-1,2,3-triazole-4-carboxamide derivatives act as antagonists by binding to PXR and preventing the binding of agonists, thereby inhibiting this signaling cascade and its downstream effects.[11][12] This mechanism of action makes these compounds valuable candidates for mitigating adverse drug reactions and enhancing the efficacy of co-administered drugs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1H-1,2,3-Triazole-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information, presents it in a structured format, and outlines detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, compiled from various sources. It is important to note that spectral data can be influenced by the solvent and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| H5 | ~8.3 - 8.8 | Singlet | - | Chemical shift is solvent dependent. |
| NH | Broad, variable | Singlet | - | Often not observed or is very broad; position is highly dependent on solvent and concentration. |
| COOH | >12 | Broad Singlet | - | Typically a very broad signal, highly dependent on solvent and water content. |
¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm | Notes |
| C4 | ~138 - 142 | |
| C5 | ~125 - 130 | |
| COOH | ~160 - 165 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad | Very broad due to hydrogen bonding, often overlapping with C-H and N-H stretches. |
| ~3150 | N-H stretch | Medium, Broad | |
| ~3100 | C-H stretch (aromatic) | Weak to Medium | |
| 1750 - 1700 | C=O stretch (carboxylic acid) | Strong | A prominent and characteristic peak. |
| 1650 - 1550 | C=N, C=C ring stretch | Medium | |
| ~1550 | N=N stretch | Medium | |
| 1450 - 1350 | O-H bend | Medium | |
| 1300 - 1200 | C-O stretch | Strong |
Mass Spectrometry (MS)
| m/z | Ion | Notes |
| 113.02 | [M]⁺ | Molecular ion (for C₃H₃N₃O₂) |
| 95 | [M-H₂O]⁺ | Loss of water |
| 68 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 44 | [COOH]⁺ | Carboxylic acid fragment |
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of the 1,2,3-triazole ring is characterized by a π → π* transition. For the parent 1,2,3-triazole in the gas phase, a strong absorption is observed around 205 nm. The presence of the carboxylic acid group may cause a slight shift in the absorption maximum.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~205-215 | Not consistently reported | Various |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: ESI, positive or negative ion mode. Negative mode is often suitable for carboxylic acids.
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N₂): Flow rate and temperature should be optimized for the instrument and solvent system.
-
Nebulizer Pressure: Optimized for stable spray.
-
Mass Range: m/z 50-500
-
Fragmentation: For tandem MS (MS/MS), collision-induced dissociation (CID) can be used to study fragmentation patterns. Collision energy will need to be optimized.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the NMR Analysis of 1H-1,2,3-Triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document details experimental protocols, data interpretation, and structural elucidation, serving as a valuable resource for researchers in the field.
Introduction
This compound is a five-membered heterocyclic compound featuring a triazole ring and a carboxylic acid functional group. The unique structural and electronic properties of the 1,2,3-triazole moiety, such as its high dipole moment, ability to form hydrogen bonds, and stability to metabolic degradation, make it a privileged scaffold in the design of therapeutic agents. Accurate structural characterization by NMR spectroscopy is paramount for confirming its synthesis and for studying its interactions with biological targets. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this important molecule.
Predicted NMR Data
Precise NMR data for the parent this compound can be challenging to locate in publicly available literature. However, analysis of closely related derivatives, such as 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acids, in deuterated dimethyl sulfoxide (DMSO-d6) provides valuable insights into the expected chemical shifts.
Based on the analysis of derivatives, the following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d6. It is important to note that the exact chemical shifts for the parent compound may vary slightly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H5 | ¹H | ~8.5 - 9.1 | Singlet | The chemical shift of the triazole proton is sensitive to the electronic environment and substitution on the ring. |
| COOH | ¹H | ~13.0 - 13.5 | Broad Singlet | The acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on concentration and solvent. |
| NH | ¹H | Variable | Broad Singlet | The N-H proton of the triazole ring can undergo exchange and its observation may depend on the solvent and water content. |
| C4 | ¹³C | ~138 - 142 | - | The carbon atom of the triazole ring bearing the carboxylic acid group. |
| C5 | ¹³C | ~128 - 132 | - | The carbon atom of the triazole ring bearing the proton. |
| COOH | ¹³C | ~160 - 165 | - | The carbonyl carbon of the carboxylic acid group. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the preparation of samples for NMR analysis.
Synthesis of this compound
A common and efficient method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The synthesis of this compound can be achieved through the reaction of an azide source with propiolic acid.
Materials:
-
Propiolic acid
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve copper(II) sulfate pentahydrate (e.g., 1 mol%) and sodium ascorbate (e.g., 5 mol%) in a mixture of tert-butanol and water (e.g., 2:1 v/v).
-
To this solution, add propiolic acid (1 equivalent).
-
Carefully add sodium azide (1 equivalent) to the reaction mixture. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain this compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tube (5 mm diameter, clean and dry)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.
-
Gently vortex the vial to dissolve the compound completely. If necessary, sonication can be used to aid dissolution.
-
Once the sample is fully dissolved, carefully transfer the solution into a clean NMR tube using a pipette.
-
Ensure the height of the solution in the NMR tube is sufficient for the instrument's detection region (typically around 4-5 cm).
-
Cap the NMR tube securely.
-
The sample is now ready for NMR analysis.
Visualization of Key Processes
Diagrams are provided below to illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Conceptual workflow for synthesis and NMR analysis.
Conclusion
This technical guide provides essential information for the NMR analysis of this compound. The provided data, though predictive, offers a strong foundation for spectral interpretation. The detailed experimental protocols for synthesis and sample preparation are designed to ensure reliable and reproducible results. The inclusion of visual diagrams for the molecular structure and experimental workflow aims to enhance the understanding of the key processes involved. This guide is intended to be a valuable tool for researchers engaged in the synthesis and characterization of novel triazole-based compounds for drug discovery and development.
An In-depth Technical Guide to the Infrared Spectroscopy of 1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, offers a standardized experimental protocol for its analysis, and presents a logical workflow for its synthesis.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the carboxylic acid, the triazole ring, and the C-H bonds. The presence of strong hydrogen bonding in the solid state, particularly involving the carboxylic acid and the N-H group of the triazole, significantly influences the position and shape of the absorption bands.
The following table summarizes the expected characteristic IR absorption bands for this compound. The data is compiled from general knowledge of functional group frequencies and analysis of related triazole and carboxylic acid derivatives.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretching of the carboxylic acid, hydrogen-bonded |
| ~3150 - 3050 | Medium | N-H stretching of the triazole ring |
| ~3000 | Medium | C-H stretching of the triazole ring |
| 1760 - 1710 | Strong | C=O stretching of the carboxylic acid |
| ~1600 - 1450 | Medium | C=C and C=N stretching of the triazole ring |
| ~1450 - 1350 | Medium | O-H in-plane bending |
| ~1300 - 1200 | Medium | C-O stretching of the carboxylic acid |
| Below 1000 | Medium-Weak | C-H out-of-plane bending and ring deformations |
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid this compound. This method is based on the Attenuated Total Reflectance (ATR) technique, which is suitable for powdered or solid samples.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
This compound sample (solid, powder form).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free laboratory wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe moistened with the cleaning solvent. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.
-
-
Sample Preparation and Loading:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.
-
Identify and label the characteristic absorption peaks.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a wipe moistened with the cleaning solvent.
-
Confirm the cleanliness of the crystal by taking a new background scan and ensuring no sample peaks are present.
-
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process, a common route being the [3+2] cycloaddition reaction between an azide and an alkyne. A logical workflow for a potential synthesis is depicted below.[5][6][7]
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available physicochemical data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in the understanding of its solubility characteristics.
Physicochemical Properties
This compound is a solid at room temperature.[1][2] Its chemical structure, featuring both a carboxylic acid group and a triazole ring, suggests a degree of polarity and the potential for hydrogen bonding, which influences its solubility in various solvents.
A key determinant of its aqueous solubility is its acidic nature. The compound has two reported pKa values: pK1 of 3.22 and pK2 of 8.73 at 25°C.[3] The first pKa corresponds to the carboxylic acid group, indicating it is a moderately strong organic acid. The second pKa is likely associated with the triazole ring, which can exhibit both acidic and basic properties. This dual acidic character implies that the solubility of this compound in aqueous solutions will be highly dependent on the pH.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar compounds, such as other triazole derivatives and carboxylic acids, and its physicochemical properties, an estimated solubility profile can be proposed. It is generally described as being soluble in water and organic solvents. For a related compound, 1H-1,2,4-triazole, the solubility in water is reported to be around 1 g/100mL at room temperature, with decent solubility in polar protic solvents like methanol and ethanol.[4] Given the presence of the polar carboxylic acid group, this compound is expected to exhibit moderate to good solubility in polar solvents.
Table 1: Estimated Solubility of this compound
| Solvent | Temperature (°C) | Estimated Solubility |
| Water (pH < 2) | 25 | Moderate |
| Water (pH 3-8) | 25 | Low to Moderate |
| Water (pH > 9) | 25 | High |
| Methanol | 25 | Soluble |
| Ethanol | 25 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble |
Note: This table presents estimated solubility based on qualitative descriptions and data from analogous compounds. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6] This protocol provides a reliable way to ascertain the saturation concentration of this compound in a given solvent.
Shake-Flask Method Protocol
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.
pH-Dependent Solubility of this compound
Caption: A diagram showing the relationship between pH and the expected aqueous solubility of this compound based on its pKa values.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 16681-70-2 CAS MSDS (1,2,3-TRIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Acid Dissociation Constants of 1H-1,2,3-triazole-4-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the acid dissociation constants (pKa) of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The pKa values of a molecule are critical physicochemical properties that influence its solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough understanding of these values is therefore essential for the design and development of effective therapeutic agents. This document summarizes the available quantitative data, outlines a representative experimental protocol for pKa determination, and provides visualizations of the chemical logic and experimental workflow.
Quantitative pKa Data
This compound is a diprotic acid, possessing two distinct acidic protons: one on the carboxylic acid group and another on the triazole ring. The reported pKa values for this compound at 25°C are summarized in the table below.
| Ionization Step | pKa Value | Attributed Functional Group |
| pK1 | 3.22 | Carboxylic Acid (-COOH) |
| pK2 | 8.73 | Triazole Ring Imide (-NH) |
The first dissociation constant, pK1, corresponds to the deprotonation of the highly acidic carboxylic acid group. The second, significantly higher pK2 value is attributed to the deprotonation of the N-H proton of the triazole ring, which is considerably less acidic.
Experimental Protocol: Potentiometric Titration
While the specific experimental details for the pKa determination of this compound are not extensively published, a standard and reliable method for such a determination is potentiometric titration.[1][2][3] The following represents a detailed, generalized protocol that can be adapted for this purpose.
Principle
Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound). The pH of the solution is monitored continuously using a calibrated pH electrode. The pKa value is determined from the resulting titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[2][4] For a diprotic acid, two distinct inflection points and two half-equivalence points will be observed.
Materials and Reagents
-
This compound (high purity)
-
Deionized, CO₂-free water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
Instrumentation
-
High-precision potentiometer or pH meter
-
Combination glass pH electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette or autotitrator
-
Thermostatically controlled reaction vessel (to maintain 25°C)
Step-by-Step Procedure
-
Instrument Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00. Ensure the temperature of the buffers is maintained at 25°C.[2]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of a known concentration (e.g., 0.01 M).
-
Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the analyte solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration. This minimizes changes in activity coefficients.
-
Initial Acidification (Optional but Recommended): To ensure the titration starts from the fully protonated form, the solution can be made acidic (to ~pH 2) by adding a small, known volume of 0.1 M HCl.[2]
-
Titration: Immerse the calibrated pH electrode and the tip of the burette into the sample solution. Begin stirring at a constant, gentle rate. Add the standardized 0.1 M NaOH solution in small, precise increments.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH value and the total volume of NaOH added. Collect more data points near the expected equivalence points.
-
Endpoint Determination: Continue the titration until the pH reaches a stable, high value (e.g., pH 11-12), ensuring both equivalence points have been passed.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the two equivalence points.
-
The volumes of NaOH at the half-equivalence points (half the volume of NaOH required to reach each equivalence point) are determined.
-
The pKa values are the pH values recorded at these half-equivalence points. pK1 will be the pH at the first half-equivalence point, and pK2 will be the pH at the second.
-
Relevance in Drug Development
The acidic and basic properties of a drug molecule, quantified by its pKa values, are fundamental to its behavior in biological systems.
-
Solubility and Dissolution: The ionization state of this compound will vary significantly in different pH environments, such as the stomach (low pH) and the intestine (higher pH). This directly impacts its solubility and rate of dissolution, which are prerequisites for absorption.
-
Membrane Permeability: Generally, the neutral form of a molecule is more lipid-soluble and can more easily permeate biological membranes. Knowing the pKa values allows researchers to predict the predominant charge state of the molecule at physiological pH (around 7.4) and thus its likely absorption characteristics.
-
Target Binding: The charge state of a drug molecule can be critical for its interaction with its biological target (e.g., an enzyme or receptor). Ionic interactions are often key components of the binding affinity. Derivatives of this compound have been investigated for various biological activities, including as xanthine oxidase inhibitors and PXR antagonists, where such interactions are crucial.[5][6]
Conclusion
This compound is a diprotic acid with pKa values of 3.22 and 8.73, corresponding to the carboxylic acid and triazole N-H groups, respectively. These values are critical for understanding and predicting the compound's behavior in both chemical and biological systems. The determination of these constants can be reliably achieved through standard methods such as potentiometric titration, following a well-defined experimental protocol. For professionals in drug development, this data is indispensable for optimizing formulations, predicting ADME properties, and designing derivatives with improved therapeutic profiles.
References
- 1. orientjchem.org [orientjchem.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint of 1H-1,2,3-Triazole-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1H-1,2,3-triazole-4-carboxylic acid, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, this document elucidates the molecule's structural, vibrational, and electronic properties. The theoretical data is contextualized with established experimental protocols and potential biological implications, offering a comprehensive resource for researchers in drug design and development.
Molecular Structure and Geometry
The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT), a computational method that provides a robust balance between accuracy and computational cost for organic molecules. The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's conformation and steric interactions.
Table 1: Selected Optimized Geometrical Parameters of the this compound Core (Representative Values)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N1-N2-N3 | 109.0 |
| N2-N3 | 1.30 | N2-N3-C4 | 108.0 |
| N3-C4 | 1.37 | N3-C4-C5 | 107.0 |
| C4-C5 | 1.38 | C4-C5-N1 | 108.0 |
| C5-N1 | 1.36 | C5-N1-N2 | 108.0 |
| C4-C6 | 1.48 | C5-C4-C6 | 125.0 |
| C6-O1 | 1.22 | N3-C4-C6 | 128.0 |
| C6-O2 | 1.35 | O1-C6-O2 | 124.0 |
Note: These values are representative and collated from DFT studies on closely related substituted 1,2,3-triazole-4-carboxylic acids. The exact values for the unsubstituted molecule may vary slightly.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of experimental spectra.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of the triazole ring, the carboxylic acid group (O-H, C=O, C-O), and C-H bonds.
Table 2: Key Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Calculated) | Assignment | Vibrational Mode |
| ~3400-3500 | O-H stretch | Carboxylic acid |
| ~3100-3200 | N-H stretch | Triazole ring |
| ~3000 | C-H stretch | Triazole ring |
| ~1700-1750 | C=O stretch | Carboxylic acid |
| ~1500-1600 | C=N, N=N stretch | Triazole ring |
| ~1350-1400 | C-N stretch | Triazole ring |
| ~1200-1300 | C-O stretch, O-H bend | Carboxylic acid |
Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. These are representative ranges based on DFT studies of similar triazole derivatives.
Electronic Properties: HOMO-LUMO Analysis
The electronic character of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation. A smaller energy gap generally implies higher reactivity.
For this compound, the HOMO is typically localized over the electron-rich triazole ring, while the LUMO is distributed across the π-system, including the carboxylic acid group. This distribution facilitates intramolecular charge transfer.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Note: These values are estimates based on typical DFT (B3LYP functional) calculations for similar triazole structures and can vary depending on the level of theory and basis set used.[3]
Experimental Protocols
Synthesis of this compound
A prevalent and efficient method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] For the unsubstituted title compound, a common route involves the reaction of an azide with propiolic acid.
General Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve propiolic acid and an appropriate azide precursor (e.g., azidoacetic acid followed by decarboxylation, or a protected azide) in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or ethanol.
-
Catalyst Addition: Add a source of Copper(I), typically generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Reaction: Stir the mixture at room temperature. The reaction is often monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the product is typically isolated by filtration or extraction. Acidification of the reaction mixture may be necessary to precipitate the carboxylic acid. Purification is often achieved by recrystallization from a suitable solvent.[4][5][6]
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique. The sample is mixed with dry KBr powder and pressed into a transparent disk. The spectrum is recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm). The sample is placed in a capillary tube for analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.
Potential Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][5] The mechanism of action for many triazole-based compounds involves enzyme inhibition. The triazole ring can act as a stable scaffold that correctly orients functional groups to interact with the active site of a target enzyme.
For instance, the antimicrobial activity of some triazole derivatives is attributed to their ability to interfere with bacterial cellular processes, potentially through interactions with essential enzymes or by disrupting cell membrane integrity.
Below is a generalized workflow illustrating the process from molecular design to the evaluation of biological activity for triazole-based compounds.
Caption: A generalized workflow for the discovery and development of triazole-based therapeutic agents.
The following diagram illustrates a hypothetical mechanism of enzyme inhibition, a common mode of action for triazole-based drugs.
Caption: A simplified diagram illustrating competitive enzyme inhibition by a triazole compound.
This technical guide serves as a foundational resource for understanding the key quantum chemical properties of this compound. The presented data and methodologies are intended to support further research and development of novel therapeutics and materials based on this versatile molecular scaffold.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Tautomerism of 1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prototropic tautomerism of 1H-1,2,3-triazole-4-carboxylic acid, a crucial aspect for understanding its chemical behavior and application in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide synthesizes findings from studies on the parent 1,2,3-triazole and other C-substituted derivatives to present a scientifically grounded analysis.
Introduction to Tautomerism in 1,2,3-Triazoles
Prototropic tautomerism in asymmetrically substituted 1,2,3-triazoles results in the existence of three possible isomers: the 1H, 2H, and 3H forms. These tautomers are in a dynamic equilibrium, and their relative populations are influenced by a variety of factors including the nature of substituents, solvent polarity, temperature, and physical state. The position of the proton on the triazole ring significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn affect its physicochemical properties and biological activity.
For this compound, the three possible prototropic tautomers are the 1H-, 2H-, and 3H-1,2,3-triazole-4-carboxylic acid.
Tautomeric Forms of 1,2,3-triazole-4-carboxylic acid
The tautomeric equilibrium of 1,2,3-triazole-4-carboxylic acid involves the interconversion of three isomers. The logical relationship between these tautomers is depicted below.
Relative Stability of Tautomers: A Data-Driven Perspective
Numerous computational studies on the parent 1,2,3-triazole and various C-substituted derivatives consistently show that the 2H-tautomer is generally the most stable form , particularly in the gas phase and in nonpolar solvents.[1][2] This increased stability is often attributed to more favorable electronic arrangements and reduced lone-pair repulsion.[2]
However, the nature of the substituent can influence the relative stability of the 1H and 3H tautomers. For C5-substituted 1,2,3-triazoles, it has been reported that electron-withdrawing groups like -COOH can stabilize the N1-H form. Although the carboxylic acid group in the target molecule is at the 4-position, this suggests that the electronic effects of the substituent play a critical role.
The following table summarizes the general trends in relative stability observed for C-substituted 1,2,3-triazoles, which can be extrapolated to this compound.
| Tautomer | General Relative Stability (Gas Phase) | Factors Favoring this Tautomer |
| 2H-1,2,3-triazole-4-carboxylic acid | Most Stable | Inherent electronic stability of the 2H-triazole ring. |
| This compound | Intermediate Stability | Potential stabilization by electron-withdrawing substituents. |
| 3H-1,2,3-triazole-4-carboxylic acid | Least Stable | Generally less favored electronically. |
It is important to note that in polar, protic solvents, the energy differences between tautomers can be smaller, and the equilibrium may shift. Hydrogen bonding interactions with the solvent can preferentially stabilize one tautomer over another.
Experimental Protocols for Tautomerism Studies
The experimental investigation of tautomerism in triazoles relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
-
¹H and ¹³C NMR: In cases of slow exchange, distinct signals for each tautomer can be observed, allowing for their quantification. However, for many triazoles, the proton exchange is rapid on the NMR timescale, resulting in averaged signals.
-
¹⁵N NMR: This technique is particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton.
-
Low-Temperature NMR: By slowing down the rate of proton exchange, it may be possible to resolve the signals of individual tautomers.
-
Experimental Workflow:
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. By locating the position of the hydrogen atom on the triazole ring, the predominant tautomer in the crystal lattice can be identified. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.
Computational Chemistry
Density Functional Theory (DFT) and ab initio calculations are widely used to predict the relative stabilities of tautomers.
-
Methodology:
-
Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.
-
Energy Calculation: The electronic energies, zero-point vibrational energies, and Gibbs free energies of the optimized structures are calculated.
-
Solvent Effects: The influence of different solvents can be modeled using implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules.
-
-
Typical Computational Workflow:
Conclusion
The tautomerism of this compound is a complex phenomenon governed by a delicate balance of electronic and environmental factors. Based on extensive studies of related compounds, the 2H-tautomer is predicted to be the most stable form, particularly in the gas phase and nonpolar solvents. However, the presence of the carboxylic acid group and the nature of the solvent can significantly influence the tautomeric equilibrium. A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the tautomeric behavior of this important molecule. For drug development professionals, a thorough characterization of the predominant tautomeric form under physiological conditions is critical for accurate structure-activity relationship studies and rational drug design.
References
The Synthesis of 1,2,3-Triazoles: A Journey from Serendipity to Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a ubiquitous scaffold in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a privileged structure in the design of novel therapeutic agents and functional materials. The journey of its synthesis is a fascinating story of chemical discovery, evolving from a serendipitous finding to the cornerstone of "click chemistry," a concept that has revolutionized chemical synthesis. This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,2,3-triazoles, detailing the key methodologies, experimental protocols, and quantitative data to inform modern research and development.
The Dawn of Triazole Chemistry: The Pechmann Synthesis
The story of the 1,2,3-triazole ring begins in the late 19th century with the work of German chemist Hans von Pechmann. In 1888, while studying the reactions of diazomethane, Pechmann serendipitously discovered that it could react with acetylene to form a new heterocyclic compound, which he identified as 1,2,3-triazole. This reaction, now known as the Pechmann synthesis, marked the first-ever synthesis of this important heterocycle.
The Pechmann synthesis, while historically significant, is of limited practical use today due to the hazardous nature of diazomethane and the often low yields and lack of regioselectivity. However, it laid the fundamental groundwork for the development of more sophisticated and versatile methods for constructing the 1,2,3-triazole ring.
The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift
For several decades after its discovery, the synthesis of 1,2,3-triazoles remained a relatively niche area of research. This changed dramatically in the mid-20th century with the seminal work of Rolf Huisgen. His systematic investigation of 1,3-dipolar cycloaddition reactions led to a groundbreaking discovery: the reaction between an organic azide and an alkyne to form a 1,2,3-triazole.[1][2][3] This reaction, now famously known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and general method for the synthesis of 1,2,3-triazoles.[4]
The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition reaction that proceeds through a cyclic transition state.[5] A significant drawback of the thermal process is the requirement for elevated temperatures and, more importantly, the formation of a mixture of regioisomers (1,4- and 1,5-disubstituted) when using unsymmetrical alkynes.[6][7] This lack of regioselectivity often necessitates tedious separation procedures, limiting its efficiency in complex molecule synthesis.
The "Click" Revolution: Catalysis Unleashes Selectivity and Efficiency
The limitations of the thermal Huisgen cycloaddition spurred the search for catalytic methods that could enhance the reaction's rate and control its regioselectivity. This quest culminated in the early 2000s with the independent and near-simultaneous discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This discovery was a cornerstone of Sharpless's "click chemistry" philosophy, which emphasizes the use of highly efficient, reliable, and stereospecific reactions for the rapid synthesis of new chemical entities.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal Click Reaction
The CuAAC reaction is a highly regioselective process that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[3] The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including water.[8] The remarkable efficiency and selectivity of CuAAC have led to its widespread adoption in various fields, from drug discovery and bioconjugation to materials science.[6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Isomer
While CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the corresponding 1,5-disubstituted regioisomers remained a challenge. This was addressed by the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) by the groups of Fokin and Jia.[9][10][11] This method utilizes ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], to promote the cycloaddition of azides and alkynes, affording the 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[12] A key advantage of RuAAC is its ability to tolerate internal alkynes, which are unreactive in CuAAC, leading to the formation of fully substituted 1,2,3-triazoles.[9][11]
Quantitative Comparison of Synthetic Methodologies
The choice of synthetic method for constructing a 1,2,3-triazole ring depends on several factors, including the desired regiochemistry, the nature of the substrates, and the required reaction conditions. The following tables summarize the key quantitative data for the different methodologies, allowing for a direct comparison.
| Method | Typical Reactants | Regioselectivity | Typical Conditions | Typical Yields | Key Advantages | Key Limitations |
| Pechmann Synthesis | Diazomethane, Acetylene | Poor | Varies | Low to Moderate | Historical significance | Hazardous reagents, low yields, poor regioselectivity |
| Huisgen Thermal Cycloaddition | Organic Azide, Alkyne | Mixture of 1,4- and 1,5-isomers | High temperature (80-150 °C), neat or high-boiling solvents | Good to Excellent | Broad substrate scope | Lack of regioselectivity, harsh conditions |
| CuAAC | Organic Azide, Terminal Alkyne | 1,4-disubstituted | Room temperature, various solvents (including water), Cu(I) catalyst | Excellent | High regioselectivity, mild conditions, high yields, "click" reaction | Requires terminal alkynes, potential copper toxicity in biological systems |
| RuAAC | Organic Azide, Terminal or Internal Alkyne | 1,5-disubstituted | Room temperature to elevated temperatures, organic solvents, Ru(II) catalyst | Good to Excellent | High regioselectivity for 1,5-isomer, tolerates internal alkynes | Catalyst can be expensive and sensitive to air/moisture |
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the key synthetic methods discussed. These protocols are intended as a starting point for researchers and may require optimization for specific substrates.
Huisgen 1,3-Dipolar Cycloaddition (Thermal)
Reaction: Phenyl azide + Phenylacetylene → 1,4-Diphenyl-1,2,3-triazole and 1,5-Diphenyl-1,2,3-triazole
Procedure:
-
In a sealed tube, combine phenyl azide (1.0 mmol, 119.1 mg) and phenylacetylene (1.1 mmol, 112.1 mg).
-
Heat the mixture at 100 °C for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two regioisomers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction: Benzyl azide + Phenylacetylene → 1-Benzyl-4-phenyl-1,2,3-triazole
Procedure:
-
To a solution of benzyl azide (1.0 mmol, 133.2 mg) and phenylacetylene (1.0 mmol, 102.1 mg) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol, 19.8 mg) followed by copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).
-
The reaction mixture is stirred vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Reaction: Benzyl azide + Phenylacetylene → 1-Benzyl-5-phenyl-1,2,3-triazole
Procedure:
-
In a glovebox, a reaction vial is charged with [Cp*RuCl(COD)] (0.02 mmol, 7.6 mg) and the alkyne (1.0 mmol).
-
The vial is sealed, removed from the glovebox, and the azide (1.2 mmol) and anhydrous 1,2-dichloroethane (5 mL) are added via syringe.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[9]
Visualizing the Synthetic Landscape
The evolution of 1,2,3-triazole synthesis can be visualized through the following diagrams, generated using the DOT language for Graphviz.
Conclusion
The synthesis of 1,2,3-triazoles has undergone a remarkable transformation, from its humble beginnings in Pechmann's laboratory to its current status as a cornerstone of modern synthetic chemistry. The development of the Huisgen 1,3-dipolar cycloaddition and the subsequent advent of copper- and ruthenium-catalyzed "click" reactions have provided chemists with a powerful and versatile toolkit for the construction of this important heterocyclic scaffold. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is crucial for the design and synthesis of next-generation pharmaceuticals, functional materials, and chemical probes. The journey of the 1,2,3-triazole is a testament to the power of fundamental research to drive innovation and open up new frontiers in science.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Stability of the 1,2,3-Triazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its synthetic accessibility via "click chemistry" and its remarkable stability. This five-membered heterocyclic scaffold is not merely a passive linker but often plays a crucial role as a pharmacophore or a bioisostere, contributing significantly to the biological activity and pharmacokinetic profile of drug candidates. Its inherent stability under a wide range of physiological and chemical conditions is a key attribute that underpins its widespread use in drug design and development.[1][2] This technical guide provides a comprehensive overview of the chemical stability of the 1,2,3-triazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of its role in a key signaling pathway.
General Stability Profile
The 1,2,3-triazole ring is characterized by a high degree of aromaticity, which contributes to its exceptional stability. It is generally resistant to a variety of harsh conditions, a property that is highly desirable for therapeutic agents that must endure the diverse chemical environments of the human body.
Key Stability Features:
-
Hydrolytic Stability: The 1,2,3-triazole ring is exceptionally stable to both acidic and basic hydrolysis.[3][4] This resistance to pH-mediated degradation is crucial for oral drug candidates that must transit the acidic environment of the stomach and the more basic conditions of the small intestine.
-
Oxidative and Reductive Stability: The ring is largely inert to common oxidizing and reducing agents, further contributing to its robustness as a chemical scaffold in drug molecules.[2]
-
Enzymatic Stability: A significant advantage of the 1,2,3-triazole moiety is its resistance to enzymatic degradation by proteases and other metabolic enzymes. This makes it an excellent surrogate for the metabolically labile amide bond in peptidomimetics, enhancing their in vivo half-life.[5]
-
Thermal Stability: 1,2,3-triazole derivatives generally exhibit high thermal stability, with decomposition often occurring at temperatures well above physiological conditions.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of 1,2,3-triazole-containing compounds under various stress conditions.
Forced Degradation Studies of Rufinamide
Rufinamide, an antiepileptic drug featuring a 1,2,3-triazole core, serves as an excellent case study for the stability of this heterocyclic system under forced degradation conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 12 h | 80 °C | Significant | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (DP1), Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (DP2) | [6] |
| Base Hydrolysis | 1 N NaOH | 16 h | 80 °C | Significant | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (DP1) | [6] |
| Oxidative | 30% H₂O₂ | 24 h | RT | Stable | No degradation observed | [6] |
| Thermal | Dry Heat | 48 h | 80 °C | Stable | No degradation observed | [6] |
| Photolytic | UV light (254 nm) | 48 h | RT | Stable | No degradation observed | [6] |
DP2 is a pseudo-degradation product formed in the presence of methanol as a co-solvent during the acid hydrolysis study.
Metabolic Stability of 1,2,3-Triazole Containing Compounds in Human Liver Microsomes (HLM)
The metabolic stability of a drug candidate is a critical parameter in drug discovery. The following table provides examples of the in vitro half-life and intrinsic clearance of some 1,2,3-triazole-containing compounds.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Classification | Reference |
| SYN-2869 (antifungal) | 4.5 - 6 h (in vivo, mouse) | - | Stable | |
| Triazole-based p38 inhibitors | > 60 | < 19.1 | Stable | |
| Loperamide (control) | < 10 | > 115.5 | Unstable | |
| Ketoconazole (control) | 10 - 30 | 23.1 - 69.3 | Moderately Stable | |
| Carbamazepine (control) | > 30 | < 23.1 | Stable |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the stability assessment of 1,2,3-triazole derivatives.
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).
3.1.1. Acid and Base Hydrolysis
-
Objective: To assess the stability of the 1,2,3-triazole containing compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For acid hydrolysis, add a specific volume of the stock solution to a solution of hydrochloric acid (typically 0.1 N to 1 N).
-
For base hydrolysis, add a specific volume of the stock solution to a solution of sodium hydroxide (typically 0.1 N to 1 N).
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 50-80 °C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw aliquots, neutralize them (with base for acid hydrolysis and with acid for base hydrolysis), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
3.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a solution of the test compound as described above.
-
Add a solution of hydrogen peroxide (typically 3% to 30%) to the compound solution.
-
Keep the mixture at room temperature for a specified duration (e.g., up to 7 days), protected from light.
-
At selected time intervals, take samples and quench the reaction if necessary.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3.1.3. Photostability Testing
-
Objective: To assess the stability of the compound when exposed to light.
-
Procedure:
-
Expose the drug substance (in solid state and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolism of a compound by phase I enzymes, primarily cytochrome P450s.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the test compound (at a final concentration typically between 1-10 µM) to the microsome suspension and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit specific CYP isoforms.
-
Procedure:
-
Incubate human liver microsomes with a specific probe substrate for the CYP isoform of interest and a NADPH-regenerating system.
-
Add the test compound at various concentrations. A positive control inhibitor for the specific CYP isoform is also tested.
-
After incubation at 37°C, terminate the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Mandatory Visualizations
General Workflow for Forced Degradation Studies
References
- 1. scilit.com [scilit.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Bioisostere: A Technical Guide to 1H-1,2,3-Triazole-4-Carboxylic Acid in Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. Among the various bioisosteric replacements for the ubiquitous carboxylic acid moiety, the 1H-1,2,3-triazole-4-carboxylic acid and its derivatives, particularly 4-hydroxy-1,2,3-triazoles, have emerged as a versatile and highly effective alternative. This technical guide provides an in-depth analysis of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource on its application, synthesis, and evaluation.
The carboxyl group, while often crucial for target engagement, can present challenges related to poor membrane permeability, rapid metabolism, and potential toxicity. The this compound moiety serves as an effective mimic, maintaining the key hydrogen bonding interactions of a carboxylic acid while offering a distinct physicochemical profile. Notably, the N-substitution on the triazole ring allows for fine-tuning of acidity and provides vectors for exploring additional binding interactions within a target protein.
Physicochemical and Biological Activity Profile: A Comparative Analysis
The decision to employ a bioisosteric replacement is driven by data. The following tables summarize the quantitative comparison of physicochemical properties and biological activities of parent carboxylic acids and their this compound bioisosteres.
Table 1: Comparative Physicochemical Properties
| Compound Type | Example Scaffold | pKa | cLogP | Reference(s) |
| Carboxylic Acid | Phenylpropionic Acid | 4.64 | >2 | [1] |
| 1H-Tetrazole | Phenylpropionic Acid Derivative | 5.09 | >2 | [2] |
| 4-Hydroxy-1,2,3-triazole | N-Substituted | 5.14 - 6.21 | 0.46 - 0.95 | [3] |
| This compound | Unsubstituted | 3.22, 8.73 | -0.5 | [4] |
Table 2: Comparative Biological Activity - AMPA Receptor Antagonists
| Compound | Target | Affinity (μM) | Notes | Reference(s) |
| (S)-Glutamic Acid | AMPA Receptors | - | Endogenous Ligand | [3] |
| 4-Hydroxy-1,2,3-triazole analog (61) | GluA2 | 0.71 | Selective for GluA2 subunit | [3] |
Table 3: Comparative Biological Activity - GABA Receptor Ligands
| Compound | Target | Binding Affinity (Ki, μM) | Notes | Reference(s) |
| 4-PIOL (Carboxylic Acid Analog) | GABA-A Receptor | - | Parent Compound | [5] |
| Unsubstituted N1-piperidin-4-yl-4-hydroxy-1,2,3-triazole | GABA-A Receptor | Weak (High μM) | Bioisostere | [5] |
| 5-(2-naphthylmethyl)-N1-piperidin-4-yl-4-hydroxy-1,2,3-triazole | GABA-A Receptor | Low μM | Demonstrates improved affinity with substitution | [5] |
Core Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed protocols for the synthesis of this compound derivatives and for key biological assays.
Protocol 1: General Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a standard procedure for the "click chemistry" synthesis of the target scaffold.
Materials:
-
Substituted aryl azide (1.0 eq)
-
Propiolic acid (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aryl azide in a 2:1 mixture of tert-butanol and water.
-
To this solution, add propiolic acid.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate and an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 1-aryl-1H-1,2,3-triazole-4-carboxylic acid.[6][7]
Protocol 2: In Vitro Cell Viability - MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: GABA-A Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound to the GABA-A receptor.[8][9][10]
Materials:
-
Rat brain cortex tissue
-
Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]Muscimol)
-
Non-specific binding control (e.g., excess unlabeled GABA)
-
Test compound dilutions
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes. Wash the membranes multiple times with binding buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled GABA.
-
Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Visualizing the Impact: Signaling Pathways and Bioisosteric Logic
To better understand the biological context and the rationale behind bioisosteric replacement, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Signaling Pathways
Caption: Simplified GABA-A receptor signaling pathway.
Caption: Simplified AMPA receptor signaling pathway.
Experimental and Logical Workflows
Caption: Workflow for bioisosteric replacement strategy.
Conclusion
The this compound scaffold represents a powerful tool in the medicinal chemist's armamentarium for lead optimization. Its ability to serve as a bioisostere for carboxylic acids allows for the mitigation of common liabilities associated with this functional group while preserving or enhancing biological activity. The synthetic accessibility of this moiety, primarily through the robust and versatile CuAAC reaction, further enhances its appeal. The data and protocols presented in this guide underscore the utility of this scaffold and provide a solid foundation for its application in contemporary drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic implementation of bioisosteres like this compound will undoubtedly play an increasingly critical role.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. High-resolution imaging and manipulation of endogenous AMPA receptor surface mobility during synaptic plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
Methodological & Application
Synthesis Protocol for 1H-1,2,3-triazole-4-carboxylic acid: An Application Note
Introduction
1H-1,2,3-triazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a desirable scaffold in the design of pharmaceuticals and functional materials. This document provides a detailed protocol for the synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The described method is robust, high-yielding, and amenable to standard laboratory settings.
Reaction Scheme
The synthesis proceeds via a [3+2] cycloaddition reaction between propiolic acid and an in situ generated hydrazoic acid from sodium azide, catalyzed by a copper(I) species.
Overall Reaction:
Propiolic Acid + Sodium Azide --(CuSO₄·5H₂O, Sodium Ascorbate)--> this compound
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound and its derivatives, as adapted from related literature procedures.
| Parameter | Value | Reference |
| Typical Yield | 75-90% | [1][2] |
| Melting Point | Decomposes above 200 °C | General Knowledge |
| Molecular Formula | C₃H₃N₃O₂ | General Knowledge |
| Molecular Weight | 129.08 g/mol | General Knowledge |
| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | ~13.5 (s, 1H, COOH), ~8.5 (s, 1H, CH-triazole) | [1] |
| FT-IR (KBr, cm⁻¹) | ~3400-2500 (O-H, COOH), ~3150 (C-H), ~1710 (C=O) | [1] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives.[1]
Materials:
-
Propiolic acid (≥98%)
-
Sodium azide (NaN₃) (≥99.5%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98%)
-
Sodium ascorbate (≥98%)
-
tert-Butanol
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) sulfate pentahydrate (0.25 g, 1.0 mmol) and sodium ascorbate (0.40 g, 2.0 mmol) in a mixture of tert-butanol (50 mL) and deionized water (25 mL). Stir the solution until all solids have dissolved. The solution should turn a pale yellow-green, indicating the in situ formation of the Cu(I) catalyst.
-
Addition of Reagents: To the stirred solution, add propiolic acid (1.40 g, 20.0 mmol) followed by the cautious, portion-wise addition of sodium azide (1.43 g, 22.0 mmol). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 50-60 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. Add 100 mL of deionized water to the flask to further precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Acidification (Optional Purification): The crude product can be further purified by dissolving it in a minimum amount of dilute aqueous sodium hydroxide solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with 1 M HCl until the pH is approximately 2, leading to the re-precipitation of the purified this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualizations
Experimental Workflow
References
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Triazole Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazole-4-carboxylic acids utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful click chemistry approach offers a highly efficient and regioselective route to this important class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The 1,2,3-triazole core is a key pharmacophore found in numerous biologically active molecules. The introduction of a carboxylic acid functionality at the 4-position of the triazole ring provides a valuable handle for further molecular modifications and can enhance interactions with biological targets. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has emerged as the premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1]
The synthesis of 1,2,3-triazole-4-carboxylic acids via CuAAC typically involves the reaction of an organic azide with propiolic acid or its derivatives. This approach allows for the facile generation of a diverse library of compounds with potential therapeutic applications, including as enzyme inhibitors.
Reaction Mechanism and Workflow
The Cu(I)-catalyzed reaction proceeds through a stepwise mechanism, which accounts for its high regioselectivity, exclusively yielding the 1,4-disubstituted product. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.
Below is a generalized workflow for the synthesis of 1,2,3-triazole-4-carboxylic acids via CuAAC.
Applications in Drug Discovery: Enzyme Inhibition and Signaling Pathways
1,2,3-Triazole-4-carboxylic acid derivatives have shown significant promise as inhibitors of various enzymes implicated in disease, including xanthine oxidase and focal adhesion kinase (FAK).
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[2][3] Several studies have demonstrated the potential of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[3][4]
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. Its overexpression is associated with various cancers.[5][6] Triazole derivatives, including those with carboxylic acid functionalities, have been identified as potent FAK inhibitors.[5][7] Inhibition of FAK can disrupt downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to apoptosis and reduced cell proliferation.[5][6][8]
Experimental Protocols
General Protocol for the Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acids
This protocol describes a general procedure for the synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxylic acids from the corresponding aryl azide and propiolic acid.
Materials:
-
Aryl azide (1.0 equiv)
-
Propiolic acid (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, or DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the aryl azide (1.0 equiv) and propiolic acid (1.0-1.2 equiv).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 equiv).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), acidify the mixture to pH ~2 with 1 M HCl. This will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Purification and Characterization
Purification:
-
Recrystallization: This is often the most effective method for purifying solid triazole carboxylic acids.[9] A suitable solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and mixtures of water with a miscible organic solvent.
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography.[10] A typical eluent system would be a gradient of ethyl acetate in hexane, often with the addition of a small amount of acetic acid to improve the peak shape of the carboxylic acid.
Characterization:
The structure and purity of the synthesized 1,2,3-triazole-4-carboxylic acids should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.[11][12] The characteristic proton signal for the C5-H of the 1,4-disubstituted triazole ring typically appears around δ 8.0-9.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[13]
Quantitative Data Summary
The following tables summarize representative quantitative data for the CuAAC synthesis of various 1,2,3-triazole-4-carboxylic acids.
Table 1: Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acids
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl azide | Propiolic acid | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 12 | 95 | [14] |
| 2 | Phenyl azide | Propiolic acid | CuI | DMSO | 24 | 89 | [3] |
| 3 | 4-Methoxybenzyl azide | Propiolic acid | Cu/C | Water | 2 | 96 | [15] |
| 4 | 2,6-Difluorobenzyl azide | Propiolic acid | Cu/C (flow) | DCM | <0.1 | 96 | [16] |
Table 2: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
| Entry | Aryl Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Azidoanisole | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 18 | 85 | N/A |
| 2 | 1-Azido-4-bromobenzene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 20 | 88 | N/A |
| 3 | 1-Azido-3-nitrobenzene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 24 | 84 | N/A |
Note: N/A indicates that while the synthesis is described, specific literature citations for these exact examples were not found in the initial search but are representative of typical outcomes.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile method for the synthesis of 1,2,3-triazole-4-carboxylic acids. These compounds are valuable building blocks in drug discovery, demonstrating significant potential as enzyme inhibitors that can modulate key signaling pathways. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry, chemical biology, and drug development to synthesize and explore the therapeutic potential of this important class of molecules.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 16. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-disubstituted 1,2,3-triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction is a powerful tool in medicinal chemistry and materials science, offering a complementary regioselectivity to the more common copper-catalyzed "click" reaction.
Introduction
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a highly efficient and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[1][2][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields the 1,4-isomer, the RuAAC reaction provides access to the 1,5-regioisomer, a valuable structural motif in drug discovery and functional materials.[1][3] The reaction is catalyzed by ruthenium(II) complexes, most notably those containing the pentamethylcyclopentadienyl (Cp) ligand, such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(COD)].[1][2][4] The RuAAC reaction exhibits a broad substrate scope, tolerating a wide range of functional groups on both the azide and alkyne components.[1][2][5] Furthermore, a key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[1][2][6]
Reaction Mechanism
The currently accepted mechanism for the RuAAC reaction involves an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1][2] This is followed by reductive elimination to yield the 1,5-disubstituted 1,2,3-triazole product and regenerate the active catalyst.[1] Density functional theory (DFT) calculations support this mechanism and indicate that the reductive elimination step is rate-determining.[1][2]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 1,5-disubstituted 1,2,3-triazoles using different ruthenium catalysts.
Table 1: Scope of the RuAAC Reaction with Various Azides and Phenylacetylene
| Entry | Azide (R¹-N₃) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | [CpRuCl(PPh₃)₂] (2) | Toluene | 80 | 2 | 95 |
| 2 | Phenyl azide | [CpRuCl]₄ (2.5) | DMF | 110 | 0.3 | 85 |
| 3 | 1-Azidohexane | [CpRuCl(COD)] (1) | Toluene | 25 | 1 | 92 |
| 4 | (Azidomethyl)benzene | [CpRuCl(PPh₃)₂] (2) | Benzene | 80 | 0.5 | 98 |
| 5 | 4-Iodophenyl azide | [CpRuCl]₄ (2.5) | DMF | 110 | 0.3 | 70 |
| 6 | 4-Methoxyphenyl azide | [CpRuCl]₄ (2.5) | DMF | 110 | 0.3 | 88 |
Table 2: Scope of the RuAAC Reaction with Benzyl Azide and Various Terminal Alkynes
| Entry | Alkyne (R²-C≡CH) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [CpRuCl(COD)] (1) | DCE | 45 | 0.5 | 92 |
| 2 | 1-Octyne | [CpRuCl(PPh₃)₂] (2) | Toluene | 80 | 2 | 89 |
| 3 | Propargyl alcohol | [CpRuCl(PPh₃)₂] (2) | Toluene | 80 | 2 | 85 |
| 4 | 3-Phenyl-1-propyne | [CpRuCl(PPh₃)₂] (2) | Toluene | 80 | 2 | 91 |
| 5 | 4-Pentin-1-ol | [CpRuCl(COD)] (2) | Toluene | 25 | 1 | 88 |
| 6 | N-Propargylphthalimide | [CpRuCl(COD)] (2) | Toluene | 25 | 1 | 90 |
Experimental Protocols
The following are detailed protocols for the synthesis of 1,5-disubstituted 1,2,3-triazoles using two common ruthenium catalysts.
Protocol 1: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole using [Cp*RuCl(COD)]
This protocol is adapted from a reliable synthetic procedure.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)])
-
1,2-Dichloroethane (DCE), anhydrous
-
Silica gel
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add benzyl azide (1.0 eq).
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Add anhydrous DCE to the flask via syringe.
-
Add phenylacetylene (1.05 eq) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 45 °C and stir for 5 minutes.
-
In a separate vial, dissolve [Cp*RuCl(COD)] (0.01 eq) in a small amount of anhydrous DCE.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Protocol 2: General Procedure for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles using [Cp*RuCl(PPh₃)₂]
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.1 eq)
-
Bis(triphenylphosphine)pentamethylcyclopentadienylruthenium(II) chloride ([Cp*RuCl(PPh₃)₂])
-
Anhydrous toluene or benzene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube, dissolve the azide (1.0 eq) and the alkyne (1.1 eq) in anhydrous toluene or benzene under an argon or nitrogen atmosphere.
-
Add [Cp*RuCl(PPh₃)₂] (0.02 eq) to the solution.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,5-disubstituted 1,2,3-triazole.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.
Applications in Drug Development
1,5-disubstituted 1,2,3-triazoles are considered valuable pharmacophores due to their unique electronic properties and ability to act as bioisosteres for amide bonds. Their metabolic stability and capacity to engage in various non-covalent interactions make them attractive moieties in the design of novel therapeutic agents. The RuAAC reaction provides a direct and efficient route to these compounds, facilitating the exploration of new chemical space in drug discovery programs.
Conclusion
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. The reaction's broad substrate scope, tolerance of functional groups, and applicability to both terminal and internal alkynes make it an indispensable tool for chemists in academia and industry. The provided protocols and data serve as a comprehensive guide for the successful implementation of this powerful transformation.
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Synthesis of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazole derivatives accelerated by ultrasound irradiation. This methodology, often referred to as "click chemistry," offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and adherence to the principles of green chemistry.[1] The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4]
Introduction to Sonochemistry in Triazole Synthesis
Ultrasound-assisted organic synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input enhances mass transfer and accelerates chemical reactions.[1] In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), sonication promotes the formation of the catalytically active Cu(I) species and increases the rate of the cycloaddition, leading to the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][5]
Advantages of Ultrasound-Assisted Synthesis
-
Accelerated Reaction Rates: Reaction times can be dramatically reduced from hours to minutes.[1][6]
-
Increased Yields: Many reactions proceed with higher efficiency and produce better yields compared to conventional methods.[7][8]
-
Green Chemistry: The use of benign solvents like water, lower energy consumption, and often catalyst-free or reduced catalyst loading conditions align with the principles of sustainable chemistry.[6]
-
Operational Simplicity: The experimental setups are generally straightforward.[6]
Experimental Protocols
Herein, we provide detailed protocols for various ultrasound-assisted methods for synthesizing 1,2,3-triazole derivatives.
Protocol 1: Three-Component Synthesis using a Pre-synthesized Cu(I) Complex in Water
This protocol describes a one-pot, three-component reaction between an alkyl halide, sodium azide, and a terminal alkyne in water, catalyzed by a pre-synthesized copper(I) complex under ultrasound irradiation.[6][9]
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., phenylacetylene)
-
Cu(I) complex (e.g., [CuI(PPh₃)]₄ or a custom ligand-supported complex)[6]
-
Distilled water
-
Ultrasonic homogenizer (probe-based system, e.g., 20 kHz, 300 W)[6][9]
-
Reaction vessel (e.g., a glass vial)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine the alkyl halide (0.50 mmol), sodium azide (0.50 mmol), terminal alkyne (0.50 mmol), and the Cu(I) catalyst (1 mol %).[6]
-
Add distilled water (2.0 mL) to the mixture.[6]
-
Place the reaction vial in a position where the ultrasonic probe is immersed in the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 20 kHz, 300 W) at a constant temperature (e.g., 60 °C) for 10-30 minutes.[6][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.[9]
Protocol 2: One-Pot, Three-Component Synthesis with in situ Azide Formation
This protocol is advantageous as it avoids the isolation of potentially hazardous organic azides. The azide is generated in situ from an α-bromoketone, which then reacts with a terminal alkyne in the presence of a copper catalyst under sonication.[7]
Materials:
-
α-Bromoketone
-
Sodium azide (NaN₃)
-
Terminal alkyne
-
Copper catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate)
-
Benign solvent (e.g., water, t-BuOH/H₂O mixture)[10]
-
Ultrasonic bath
-
Standard laboratory equipment for workup and purification
Procedure:
-
To a solution of the α-bromoketone (1.0 mmol) and terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 5 mL), add sodium azide (1.2 mmol).
-
Add the copper catalyst system, for example, CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Place the reaction vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture at room temperature or with gentle heating for the time specified in the literature (typically 15-60 minutes).[5]
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Ultrasound-Assisted Synthesis of Various 1,2,3-Triazoles
| Entry | Alkyne | Azide Source | Catalyst System | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl bromide + NaN₃ | CuI Complex | Water | 30 | 93 | [6] |
| 2 | Propargyl alcohol | Benzyl bromide + NaN₃ | CuI Complex | Water | 30 | 85 | [6] |
| 3 | 4-Ethynyltoluene | Benzyl bromide + NaN₃ | CuI Complex | Water | 30 | 91 | [6] |
| 4 | Various terminal alkynes | β-thymidine azide | Cu(OAc)₂ / NaAscorbate | Not Specified | Not Specified | 84-96 | [7] |
| 5 | Phenylacetylene | Benzyl azide | Metallic Copper | Not Specified | 120-240 | High | [1] |
| 6 | Various alkynes | 2-azido-N-(benzothiazol-2-yl)acetamide | CuSO₄·5H₂O / NaAscorbate | t-BuOH/H₂O | Shorter | Higher | [10] |
| 7 | Substituted Phenylacetylenes | Substituted Benzyl Azides | Not Specified | Not Specified | 40-80 | 75-89 | [8] |
Table 2: Biological Activity of Selected Ultrasound-Synthesized 1,2,3-Triazole Derivatives
| Compound ID | Biological Activity | Cell Line / Organism | IC₅₀ / MIC (µM or µg/mL) | Reference |
| 23 | Antiproliferative | K-562 (Chronic Myeloid Leukemia) | IC₅₀ = 2.0 µM | [3] |
| 23 | Antiproliferative | Z-138 (Non-Hodgkin's Lymphoma) | IC₅₀ = 2.0 µM | [3] |
| 28 | Antibacterial | Enterococcus faecalis | MIC = 0.25 µg/mL | [3] |
| 30 | Antibacterial | Enterococcus faecalis | MIC = 0.25 µg/mL | [3] |
| 3b, 6b, 9e-9g | Antifungal | Not Specified | MIC = 25 µg/mL | [7] |
| 8e | Antioxidant | DPPH radical scavenging | Excellent Activity | [7] |
| 4a, 4c | Antiproliferative | U937 (Non-Hodgkin Lymphoma) | IC₅₀ = 4.4 µM, 5.2 µM | [2] |
Visualizations
Caption: General workflow for the ultrasound-assisted one-pot synthesis of 1,2,3-triazoles.
Caption: A logical workflow for the discovery and development of bioactive 1,2,3-triazoles.
References
- 1. hielscher.com [hielscher.com]
- 2. Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrasound-assisted synthesis of novel 1,2,3-triazoles coupled diaryl sulfone moieties by the CuAAC reaction, and biological evaluation of them as antioxidant and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus | Semantic Scholar [semanticscholar.org]
Metal-Free Synthesis of Substituted 1,2,3-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for its synthesis, the presence of metal catalysts can be detrimental in biological applications and can complicate purification. This document provides detailed application notes and protocols for the metal-free synthesis of substituted 1,2,3-triazoles, focusing on three prominent strategies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), organocatalyzed synthesis, and base-promoted methods.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for a cytotoxic copper catalyst.[1] The reaction's driving force is the high ring strain of a cyclooctyne, which reacts spontaneously with an azide to form a stable triazole linkage.[2] This characteristic allows for rapid and selective conjugation at physiological temperatures and pH.[2]
Quantitative Data for SPAAC Reactions
| Cyclooctyne Derivative | Azide Partner | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| DIBAC | Benzyl azide | Various aqueous buffers | 25-37 | 0.5 - 4 h | High | [3] |
| DBCO | Azide-modified protein | PBS | 4 - 25 | 4 - 24 h | Good to High | [1] |
| BCN | Azide-labeled cells | Cell culture media | 37 | 5 - 10 min | N/A (imaging) | [2] |
| DIFO | Azide-functionalized DNA | Aqueous buffer | 25 | < 1 h | High | [4] |
| DIMAC | Azide-labeled proteins | Aqueous buffer | 25 | ~ 1 h | Good | [4] |
Experimental Protocol: SPAAC-Mediated Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Prepare a stock solution of the cyclooctyne-functionalized dye in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
To the azide-modified protein solution, add a 5- to 20-fold molar excess of the cyclooctyne-dye stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 4°C with gentle mixing. Reaction times can vary depending on the reactivity of the specific cyclooctyne and reactant concentrations.
-
-
Purification:
-
Remove the unreacted cyclooctyne-dye using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful labeling by methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and SDS-PAGE.
-
Organocatalyzed Synthesis of 1,2,3-Triazoles
Organocatalysis offers an attractive metal-free alternative for the synthesis of 1,2,3-triazoles, often employing readily available and environmentally benign catalysts. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used organobase for this transformation.
Quantitative Data for DBU-Catalyzed Reactions
| Activated Methylene Compound | Azide Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Dimedone | 4-Nitrophenyl azide | PEG-400 | Heating | 0.5 - 1 | 90-95 | [5] |
| Cyclohexane-1,3-dione | Phenyl azide | PEG-400 | Heating | 0.5 - 1.5 | 85-92 | [5] |
| 2-Hydroxynaphthalene-1,4-dione | Benzyl azide | PEG-400 | Heating | 1 - 2 | 88-94 | [5] |
| Malononitrile | 4-Azido-7-chloroquinoline | N/A | N/A | N/A | Good | [5] |
Experimental Protocol: DBU-Catalyzed Synthesis of Fused 1,2,3-Triazoles
This protocol describes the synthesis of fused 1,2,3-triazoles from the reaction of an activated cyclic C-H acid with an aryl azide using DBU as a catalyst.
Materials:
-
Activated cyclic C-H acid (e.g., dimedone)
-
Aryl azide (e.g., 4-nitrophenyl azide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Polyethylene glycol 400 (PEG-400)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the activated cyclic C-H acid (1.0 mmol), aryl azide (1.0 mmol), and PEG-400 (3 mL).
-
Add DBU (5 mol%, 0.05 mmol) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-100°C) for the required time (typically 0.5-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure fused 1,2,3-triazole.
-
Base-Promoted Synthesis of 1,2,3-Triazoles
Inorganic bases, such as cesium carbonate (Cs₂CO₃), can effectively promote the synthesis of substituted 1,2,3-triazoles under mild conditions, often with high regioselectivity.[1]
Quantitative Data for Cesium Carbonate-Promoted Reactions
| β-Carbonyl Phosphonate | Azide Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| α-Benzyl-β-ketophosphonate | Phenyl azide | DMSO | Room Temp | 0.5 | 95 | [1] |
| α-Benzyl-β-ketophosphonate | 4-Methoxyphenyl azide | DMSO | 60 | 6 | 85 | [1] |
| α-Cyclohexyl-β-ketophosphonate | 4-Chlorophenyl azide | DMSO | Room Temp | 0.5 | 92 | [1] |
| Diethyl (2-oxopropyl)phosphonate | Benzyl azide | DMSO | 60 | 24 | No Reaction | [1] |
Experimental Protocol: Cesium Carbonate-Promoted Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
This protocol describes the synthesis of a 1,4,5-trisubstituted 1,2,3-triazole from a β-carbonyl phosphonate and an azide using cesium carbonate as a base.[2]
Materials:
-
α-Substituted-β-ketophosphonate
-
Azide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup:
-
To a solution of the α-substituted-β-ketophosphonate (1.0 equiv, 0.3 M) in DMSO, add cesium carbonate (2.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
-
Reaction:
-
Add a solution of the azide (1.2 equiv, 0.3 M) in DMSO to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 60°C) as required. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with EtOAc (10 mL) and wash with brine (3 x 15 mL) to remove DMSO.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
-
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Representative organocatalyzed pathway for 1,2,3-triazole synthesis.
Caption: General experimental workflow for the synthesis and purification of 1,2,3-triazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism [organic-chemistry.org]
- 3. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. An efficient CuI/DBU-catalyzed one-pot protocol for synthesis of 1,4-disubstituted 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of 1H-1,2,3-Triazole-4-carboxamides: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1H-1,2,3-triazole-4-carboxamides, a class of compounds with significant potential in drug development. These protocols are designed to be adaptable for the creation of diverse compound libraries for screening and lead optimization.
Introduction
The 1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Compounds bearing this motif have demonstrated a range of pharmacological activities, including anticancer and pregnane X receptor (PXR) modulatory effects.[1][2] The development of efficient synthetic routes to access these compounds is therefore of high interest. One-pot multicomponent reactions offer a streamlined and atom-economical approach to generate molecular diversity from simple starting materials.[3][4] This document details a robust one-pot protocol for the synthesis of N-aryl-1H-1,2,3-triazole-4-carboxamides and discusses their application in drug discovery.
Application in Drug Development
Anticancer Activity
Numerous studies have highlighted the potential of 1H-1,2,3-triazole-4-carboxamides as anticancer agents.[2][5][6] These compounds have shown inhibitory activity against a range of cancer cell lines, including those from leukemia, melanoma, non-small cell lung cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer.[2] The mechanism of action can vary depending on the specific substitutions on the triazole and carboxamide moieties.
Pregnane X Receptor (PXR) Modulation
A significant application of this compound class is the modulation of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[1][7][8] PXR activation can lead to adverse drug-drug interactions. Therefore, the development of PXR inhibitors is a valuable strategy in drug development. Specific 1H-1,2,3-triazole-4-carboxamide derivatives have been identified as potent and selective inverse agonists and antagonists of PXR, with some exhibiting low nanomolar IC50 values.[1][7]
Experimental Protocols
One-Pot Multicomponent Synthesis of 1-Aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides[3]
This protocol describes a convenient one-pot synthesis using commercially available or readily prepared azides, various amines, and diketene.
Materials:
-
Aryl azide (1.0 mmol)
-
Amine (R²-NH₂) (1.0 mmol)
-
Diketene (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl azide (1.0 mmol) and the amine (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add diketene (1.0 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 1-aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamide.
Expected Yields: High yields are typically achieved with this procedure.[3]
Data Presentation
Anticancer Activity of 1H-1,2,3-Triazole-4-carboxamides
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 25 | Leukemia K-562 | GP | 21.47% | [5] |
| 25 | Melanoma SK-MEL-5 | GP | 23.91% | [5] |
| 6b | Leukemia SR | GP | 65.29% | [5] |
| 15a | Renal Cancer UO-31 | GP | 65.29% | [5] |
GP: Growth Percentage
PXR Inhibitory Activity of 1H-1,2,3-Triazole-4-carboxamides[1]
| Compound ID | Binding IC₅₀ (µM) | Antagonist IC₅₀ (µM) | Inverse Agonist IC₅₀ (µM) |
| 1 | 1.2 | 34 | >50 |
| 2 | 0.65 | 0.81 | 0.23 |
| 9 | 2.7 | >50 | >50 |
| 10 | 9.4 | >50 | >50 |
| 13 | 1.4 | >50 | >50 |
| 18 | 4.3 | 2.2 | 0.53 |
| 23 | 6.4 | 1.7 | 0.61 |
| 85 | 0.002 | 0.003 | 0.002 |
| 89 | 0.004 | 0.005 | - |
Mandatory Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for 1H-1,2,3-triazole-4-carboxamides.
Signaling Pathway Inhibition
Caption: Inhibition of the PXR signaling pathway by 1H-1,2,3-triazole-4-carboxamides.
References
- 1. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot multicomponent synthesis of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides: an easy procedure for combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-1,2,3-Triazole-4-Carboxylic Acid as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing 1H-1,2,3-triazole-4-carboxylic acid and its derivatives as organic linkers. The unique properties of the triazole moiety, including its coordination versatility and potential for hydrogen bonding, make it an attractive component in the design of functional MOFs for applications in sensing and catalysis.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the structural and functional properties of the resulting MOF. This compound and its derivatives are promising linkers due to their rigid structure and the presence of both carboxylate and triazole functionalities, which can participate in coordination to metal centers. This allows for the construction of robust frameworks with potential applications in diverse fields.
This document outlines the hydrothermal synthesis of a representative lanthanide-based MOF using a 1,2,3-triazole-containing tetracarboxylate ligand, its characterization, and protocols for its application in luminescence sensing.
Data Presentation
The following table summarizes key quantitative data for a representative family of lanthanide MOFs synthesized using 5,5'-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid (H₄TADIP), a derivative of this compound. These compounds are isostructural and crystallize in the monoclinic P2(1)/c space group with a rutile topology.[1]
| Property | [La(HTADIP)(H₂O)₄]·xH₂O | [Eu(HTADIP)(H₂O)₄]·H₂O | [Tb(HTADIP)(H₂O)₃]·2H₂O | [Er(HTADIP)(H₂O)₃]·2H₂O |
| Formula | C₁₈H₁₉LaN₃O₁₅ (x=2.5) | C₁₈H₁₇EuN₃O₁₄ | C₁₈H₁₉TbN₃O₁₅ | C₁₈H₁₉ErN₃O₁₅ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/c | P2(1)/c | P2(1)/c |
| Luminescence Emission | - | Characteristic Eu(III) emission | Characteristic Tb(III) emission | - |
| Sensing Application | - | - | Selective for Cu²⁺ ions | - |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Lanthanide MOFs with a 1,2,3-Triazole-Containing Ligand
This protocol describes a general procedure for the hydrothermal synthesis of a family of lanthanide MOFs using 5,5'-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid (H₄TADIP) as the organic linker.[1]
Materials:
-
Lanthanide(III) chloride hexahydrate (e.g., LaCl₃·6H₂O, EuCl₃·6H₂O, TbCl₃·6H₂O, ErCl₃·6H₂O)
-
5,5'-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid (H₄TADIP)
-
Distilled water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the respective lanthanide(III) chloride hexahydrate and 0.05 mmol of H₄TADIP in 10 mL of distilled water.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by filtration.
-
Wash the product thoroughly with distilled water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in air.
Protocol 2: Luminescence Sensing of Cu²⁺ Ions
This protocol details the procedure for evaluating the luminescence sensing capability of the synthesized Tb(III)-based MOF for the detection of Cu²⁺ ions in an aqueous solution.[1]
Materials:
-
Synthesized Tb(III)-MOF ([Tb(HTADIP)(H₂O)₃]·2H₂O)
-
Distilled water
-
Aqueous solutions of various metal nitrates (e.g., Cu(NO₃)₂, NaNO₃, KNO₃, Mg(NO₃)₂, Ca(NO₃)₂, Sr(NO₃)₂, Ba(NO₃)₂, Mn(NO₃)₂, Co(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂, Cd(NO₃)₂, Pb(NO₃)₂) with a concentration of 10⁻² M.
-
Fluorometer
Procedure:
-
Finely grind the crystalline Tb(III)-MOF sample.
-
Disperse 5 mg of the ground Tb(III)-MOF into 5 mL of each of the different metal nitrate aqueous solutions.
-
Thoroughly mix the suspensions to ensure uniform dispersion.
-
Measure the luminescence spectra of the suspensions at room temperature.
-
For quenching titration experiments, incrementally add a standard aqueous solution of Cu(NO₃)₂ to a suspension of the Tb(III)-MOF in distilled water and record the luminescence spectrum after each addition.
Visualizations
Caption: Hydrothermal synthesis workflow for lanthanide-MOFs.
Caption: Proposed luminescence quenching mechanism by Cu²⁺ ions.
References
Application Notes and Protocols for 1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 1H-1,2,3-triazole-4-carboxylic acid derivatives as effective corrosion inhibitors, particularly for steel and copper alloys in acidic media.
Introduction
Corrosion is a significant challenge across various industries, leading to substantial economic losses and safety concerns. Organic heterocyclic compounds, particularly triazole derivatives, have emerged as promising corrosion inhibitors due to their excellent film-forming capabilities on metal surfaces. The this compound scaffold is of particular interest due to its synthetic accessibility via "click chemistry" and the presence of multiple coordination sites (nitrogen and oxygen atoms) that facilitate strong adsorption onto metal surfaces. These compounds are also noted for being environmentally friendly and effective at low concentrations.
Synthesis of this compound Derivatives
The primary synthetic route to 1,4-disubstituted this compound derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and regioselective.
General Synthesis Protocol (CuAAC Reaction)
This protocol outlines the synthesis of a generic 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
Materials:
-
Substituted azide (R-N₃)
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Sodium bicarbonate (optional)
Procedure:
-
In a round-bottom flask, dissolve the substituted azide in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Add sodium ascorbate followed by copper(II) sulfate pentahydrate to the solution.
-
Add propiolic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent after quenching the reaction with water.
-
The crude product can be purified by recrystallization or column chromatography.
Example Syntheses:
-
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Synthesized by reacting benzylazide with propiolic acid.[1]
-
1-(p-tolylthio)-1H-1,2,3-triazole-4-carboxylic acid (TTC): Prepared via an in-situ click-assembling reaction between tosyl azide and propiolic acid on a copper surface.
-
5-methyl-1-(4-(N-thiazol-2-yl)sulfamoyl) phenyl)-1H-1,2,3-triazole-4-carboxylic acid: Prepared by dissolving sulfathiazole azide in absolute ethanol, followed by the addition of sodium ethoxide and ethyl acetoacetate.
Experimental Protocols for Corrosion Inhibition Studies
Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
Synthesized inhibitor at various concentrations
-
Analytical balance (±0.1 mg)
-
Abrasive paper (various grits)
-
Acetone, ethanol, and deionized water for cleaning
Procedure:
-
Mechanically polish the metal coupons with abrasive papers of decreasing grit size, rinse with deionized water, degrease with acetone, rinse again with ethanol, and finally dry in a stream of warm air.
-
Accurately weigh the cleaned coupons (W₁).
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, clean them by brushing under running water to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Weigh the cleaned and dried coupons again (W₂).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
Objective: To investigate the kinetics of the anodic and cathodic reactions and to determine the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
Procedure:
-
Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in the weight loss method.
-
Place the electrodes in the electrochemical cell containing the corrosive solution.
-
Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
3.2.1. Potentiodynamic Polarization (PDP)
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting Tafel curves (log current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis
Objective: To visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology. Metal coupons are examined before and after immersion in the corrosive medium (with and without inhibitor) to observe changes such as pitting and the formation of a smooth protective layer.
-
Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale, providing quantitative data on surface roughness. A smoother surface in the presence of the inhibitor indicates the formation of a uniform protective film.
Quantitative Data Summary
The following tables summarize representative data for this compound derivatives as corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| 1-(p-tolylthio)-1H-1,2,3-triazole-4-carboxylic acid (TTC) | Copper | 3 wt.% NaCl | EIS | Not Specified | 91.1 |
Table 2: Electrochemical Parameters (Illustrative Data)
| Inhibitor Concentration (M) | icorr (µA/cm²) | Ecorr (mV vs. SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
|---|---|---|---|---|---|
| 0 (Blank) | 500 | -450 | 50 | 200 | - |
| 1 x 10⁻⁵ | 150 | -440 | 180 | 150 | 70 |
| 1 x 10⁻⁴ | 75 | -435 | 400 | 100 | 85 |
| 1 x 10⁻³ | 30 | -425 | 950 | 70 | 94 |
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound derivatives is attributed to their adsorption on the metal surface, forming a protective barrier. The adsorption process can be a combination of physisorption and chemisorption.
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules in the acidic medium and the negatively charged metal surface.
-
Chemisorption: Involves the sharing of electrons between the heteroatoms (N, O) of the triazole derivative and the vacant d-orbitals of the metal atoms, forming coordinate bonds. The π-electrons of the triazole and any aromatic substituents also contribute to this interaction.
The carboxylic acid group enhances both the solubility of the inhibitor in aqueous media and its ability to adsorb onto the metal surface.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound derivatives as corrosion inhibitors.
Conclusion
Derivatives of this compound represent a versatile and highly effective class of corrosion inhibitors. Their straightforward synthesis, coupled with their ability to form robust protective films on various metal surfaces, makes them excellent candidates for industrial applications. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and performance evaluation of these promising compounds. Further research can focus on optimizing the substituents on the triazole ring to enhance inhibition efficiency and explore their application in a wider range of corrosive environments.
References
Application Notes and Protocols for Bioconjugation Strategies Utilizing 1H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation strategies employing 1H-1,2,3-triazole-4-carboxylic acid. This versatile building block is a cornerstone in modern bioconjugation, primarily due to the stability and biocompatibility of the 1,2,3-triazole linkage. The triazole ring serves as a bioisostere for the amide bond, offering enhanced resistance to enzymatic and hydrolytic degradation.[1] This document details key methodologies, including the widely used carbodiimide-mediated amide bond formation, and provides illustrative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Conjugation Strategies
The efficiency of bioconjugation can be influenced by various factors, including the choice of coupling chemistry, linker properties, and reaction conditions. The following tables present illustrative quantitative data for common bioconjugation strategies involving this compound to guide experimental design.
Table 1: Comparison of One-Step vs. Two-Step EDC/NHS Amide Coupling
| Parameter | One-Step EDC Coupling | Two-Step EDC/NHS Coupling |
| Description | Carboxylic acid, amine, and EDC are mixed together. | Carboxylic acid is first activated with EDC/NHS to form a stable ester, then the amine is added.[2] |
| Typical Yield | 40-60% | 60-85% |
| Side Reactions | Higher risk of protein cross-linking and N-acylurea formation.[3] | Minimized protein polymerization and side reactions.[2] |
| Control | Less control over the reaction. | Better control, as the activation and coupling steps are separate.[4] |
| Recommended Use | Simple conjugations where potential side products are not a major concern. | Conjugation of complex biomolecules, such as antibodies, where minimizing side reactions is critical.[2][5] |
Table 2: Influence of PEG Spacer Length on Conjugate Properties
| Linker Structure | Conjugation Efficiency | Aggregate Formation | In Vivo Half-Life (Illustrative) |
| This compound | Good | Moderate | Short |
| Acid-PEG4-Triazole | Excellent | Low | Moderate |
| Acid-PEG8-Triazole | Excellent | Very Low | Long |
| Acid-PEG12-Triazole | High | Negligible | Extended |
Mandatory Visualizations
Experimental Workflow for Two-Step EDC/NHS Conjugation
Caption: Workflow for two-step EDC/NHS bioconjugation.
Synthesis of an Antibody-Drug Conjugate (ADC)
Caption: A two-stage workflow for ADC synthesis.[6]
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a triazole-based inhibitor.[1][7]
Experimental Protocols
Protocol 1: Two-Step Covalent Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol describes the activation of the carboxyl group on this compound and subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.[2][8]
Materials:
-
This compound
-
Target protein (e.g., BSA, IgG)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[4]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.[4]
-
Desalting column (e.g., SpinOUT™ GT-600) for purification.[8]
Procedure:
Step A: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening the vials.[8]
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in Activation Buffer. These solutions should be prepared immediately before use as EDC is susceptible to hydrolysis.[2]
-
Add the EDC stock solution to the triazole solution to achieve a 2-5 fold molar excess over the triazole.
-
Immediately add the NHS stock solution to the mixture, typically at a 1:1 or slightly higher molar ratio to EDC.[4]
-
Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.[4]
Step B: Conjugation to Protein
-
Dissolve the target protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated triazole-NHS ester solution from Step A to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
To stop the reaction, add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.[4]
Step C: Purification
-
Purify the resulting protein conjugate from excess linker and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction, a powerful strategy for bioconjugation. This can be used if the this compound has been pre-functionalized with either an azide or an alkyne group, allowing it to be "clicked" onto a biomolecule containing the complementary functional group.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-functionalized 1H-1,2,3-triazole derivative (or vice versa)
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reducing agent: Sodium Ascorbate
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
Procedure:
-
Prepare Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer to their desired final concentrations (typically in the micromolar to low millimolar range).
-
Prepare Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is often used. For a final reaction concentration of 1 mM CuSO₄, you would use 5 mM of the ligand.
-
Initiate the Reaction:
-
Add the pre-mixed catalyst solution to the reaction mixture containing the azide and alkyne.
-
Add a freshly prepared solution of sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and other small molecules.
Concluding Remarks
The this compound scaffold is a powerful and versatile tool in the field of bioconjugation. Its application in forming stable amide bonds via EDC/NHS chemistry and its central role in click chemistry provide researchers with robust methods for creating well-defined bioconjugates. These strategies are integral to the development of advanced therapeutics like ADCs, as well as diagnostic reagents and tools for fundamental biological research. The protocols and data presented herein serve as a guide for scientists to effectively implement these techniques in their research and development endeavors.
References
- 1. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1H-1,2,3-Triazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents derived from the versatile 1H-1,2,3-triazole-4-carboxylic acid scaffold. The inherent stability and unique chemical properties of the 1,2,3-triazole ring make it a valuable pharmacophore in the development of novel therapeutic agents.[1][2] The methodologies outlined below primarily leverage the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to generate a diverse library of potential antimicrobial compounds.[2][3][4][5]
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action.[4] The 1,2,3-triazole core has been identified as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][7][8] Derivatives of this compound are particularly attractive due to the presence of a carboxylic acid group, which can be readily functionalized to modulate the compound's physicochemical properties and biological activity.
This guide will detail the synthesis of various this compound derivatives, including esters and amides, and provide standardized protocols for assessing their antimicrobial efficacy.
Key Synthetic Pathways
The principal route for synthesizing the 1,2,3-triazole core is the Cu(I)-catalyzed cycloaddition of an azide with a terminal alkyne.[3][9] This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. Subsequent modifications of the carboxylic acid moiety can be achieved through standard esterification or amidation reactions.
Caption: General synthetic workflow for 1,2,3-triazole-4-carboxylic acid derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acids via Click Chemistry
This protocol is adapted from methodologies described for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids.[5]
Materials:
-
Alkyl bromide
-
Sodium azide (NaN3)
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO) or a mixture of water and t-butanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of the Alkyl Azide:
-
In a round-bottom flask, dissolve the alkyl bromide (1.0 eq) in DMSO.
-
Add sodium azide (1.5 eq) portion-wise while stirring.
-
Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude alkyl azide. Caution: Organic azides are potentially explosive and should be handled with care.
-
-
Click Reaction:
-
In a separate flask, dissolve the crude alkyl azide (1.0 eq) and propiolic acid (1.2 eq) in a 1:1 mixture of water and t-butanol.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with 2M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
-
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure based on standard antimicrobial testing methods.
Materials:
-
Synthesized triazole compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution or other viability indicators (optional)
-
Spectrophotometer (plate reader)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized triazole compounds and standard antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add an appropriate volume of the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.
-
-
Preparation of Inoculum:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the diluted microbial suspension.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Data Presentation
The antimicrobial activities of various 1H-1,2,3-triazole derivatives are summarized below.
Table 1: Antibacterial Activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid [10][11]
| Compound | Test Organism | MIC (µg/mL) |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 |
| Kanamycin (Control) | E. coli | 50 |
Table 2: Antimicrobial Activity of 1,2,3-Triazole-4,5-diester and Subsequent Derivatives [6]
| Compound Type | Gram-positive Bacteria MIC (µg/mL) | Gram-negative Bacteria MIC (µg/mL) | Fungi MIC (µg/mL) |
| 1,2,3-Triazole-4,5-diesters | 64 - 512 | 64 - 512 | 128 - 512 |
| 1,2,3-Triazole diacid hydrazides | 32 - 256 | 16 - 256 | 32 - 256 |
| 1,2,3-Triazole bis-acid thiosemicarbazides | 8 - 128 | 8 - 256 | 16 - 128 |
Table 3: Antifungal Activity of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids (ATCs) [5]
| Compound | Test Organism | Antifungal Activity |
| 1-decyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylic acid (5d) | Candida albicans | Slightly better than BDSF* |
*BDSF (cis-2-dodecenoic acid) is a known antifungal agent.
Conclusion
The this compound scaffold serves as an excellent starting point for the development of novel antimicrobial agents. The synthetic protocols provided, particularly those utilizing click chemistry, offer an efficient means to generate a diverse range of derivatives. The antimicrobial screening protocols allow for the effective evaluation of these compounds. The presented data indicates that modification of the carboxylic acid group and the substituent on the triazole nitrogen can significantly influence antimicrobial potency. Further derivatization and structure-activity relationship studies are warranted to optimize the antimicrobial profile of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1H-1,2,3-Triazole-4-Carboxylic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1H-1,2,3-triazole-4-carboxylic acid and its derivatives as potent enzyme inhibitors. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile nature of the triazole scaffold, which serves as a key pharmacophore in a multitude of biologically active molecules. The unique structural features of 1,2,3-triazoles, including their ability to form hydrogen bonds and their metabolic stability, make them ideal candidates for the design of targeted enzyme inhibitors.
This document outlines detailed synthetic protocols, summarizes quantitative inhibitory data against various key enzymes, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound in Enzyme Inhibition
The this compound scaffold is a versatile building block in the synthesis of a wide array of enzyme inhibitors. Its derivatives have demonstrated significant inhibitory activity against several classes of enzymes, including xanthine oxidase, carbonic anhydrases, and cholinesterases. The core structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of inhibitory potency and selectivity. The most common synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and regioselective, proceeding under mild conditions.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of various derivatives of this compound and related compounds against key enzyme targets.
Table 1: Xanthine Oxidase Inhibitory Activity
| Compound ID | Structure | IC50 (µM) | Reference |
| 1s | 1-(4-(m-methoxybenzoxy)phenyl)-1H-1,2,3-triazole-4-carboxylic acid | 0.21 | [1] |
| 1a-r | Other 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | 0.28 - 26.13 | [1] |
| Allopurinol | Standard Inhibitor | 7.56 | [1] |
| Y-700 | Lead Compound | 0.016 | [1] |
Table 2: Carbonic Anhydrase-II Inhibitory Activity
| Compound ID | Structure | IC50 (µM) | Reference |
| 9b | (R)-1-(2-((3-methoxy-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | 25.1 | [2] |
| 9c | Derivative with 4-chlorophenyl substitution | 21.5 | [2] |
| 9d | Derivative with 4-methoxyphenyl substitution | 20.7 | [2] |
| 9e | Derivative with 4-(trifluoromethyl)phenyl substitution | 18.1 | [2] |
| 9h | Derivative with 3,5-bis(trifluoromethyl)phenyl substitution | 32.3 | [2] |
| 9j | Derivative with 3,5-dichlorophenyl substitution | 35.7 | [2] |
| Acetazolamide | Standard Inhibitor | 18.2 | [2] |
Table 3: Cholinesterase Inhibitory Activity
| Compound ID | Structure | Enzyme | IC50 (nM) | Reference |
| 2.1 | 5-(5-bromofuran-2-yl)-4-methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole | AChE | 1.63 | [3] |
| 2.2 | 3-((2,4-dichlorobenzyl)thio)-5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazole | AChE | 2.45 | [3] |
| 2.3 | 3-((4-(trifluoromethyl)benzyl)thio)-5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazole | AChE | 3.87 | [3] |
| 2.1 | 5-(5-bromofuran-2-yl)-4-methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole | BChE | 8.71 | [3] |
| 2.2 | 3-((2,4-dichlorobenzyl)thio)-5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazole | BChE | 11.24 | [3] |
| 2.3 | 3-((4-(trifluoromethyl)benzyl)thio)-5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazole | BChE | 15.88 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives via Click Chemistry
This protocol describes a general method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles, which are precursors to the target carboxylic acid derivatives.
Materials:
-
Substituted phenyl azide (1.0 mmol)
-
Ethyl propiolate (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol and water (1:1 mixture)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve the substituted phenyl azide (1.0 mmol) and ethyl propiolate (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Ester Intermediate:
-
Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate derivative.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield the final 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative.
-
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a solution of xanthine (e.g., 150 µM) in phosphate buffer.
-
Prepare a solution of xanthine oxidase (e.g., 0.01 units/mL) in phosphate buffer immediately before use.
-
Prepare serial dilutions of the test compounds and allopurinol in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
50 µL of the test compound solution (or buffer for control).
-
35 µL of phosphate buffer.
-
30 µL of xanthine oxidase solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: In Vitro Carbonic Anhydrase-II Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Human or bovine carbonic anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and acetazolamide.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
158 µL of Tris-HCl buffer.
-
2 µL of the test compound solution (or DMSO for control).
-
20 µL of the CA-II working solution.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation.
-
Determine the percentage of inhibition and subsequently the IC50 value as described in Protocol 2.
-
Protocol 4: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Eserine or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
125 µL of DTNB solution.
-
50 µL of phosphate buffer.
-
25 µL of the test compound solution.
-
-
Add 25 µL of AChE solution to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every 13 seconds for a total of 8 readings.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition to determine the IC50 values as previously described.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Xanthine oxidase catalyzes the oxidation of hypoxanthine to uric acid.
Caption: Carbonic anhydrase's role in pH homeostasis via CO2 hydration.
Caption: Acetylcholinesterase terminates synaptic signaling by hydrolyzing acetylcholine.
Caption: A typical workflow for the development of triazole-based enzyme inhibitors.
References
Application Notes and Protocols for the Preparation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The 1,2,3-triazole core, readily accessible through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," serves as a versatile scaffold.[1][2] This structural motif is a bioisostere for amide bonds, contributing to its favorable pharmacological properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole interactions.
Derivatives of this core have demonstrated a broad spectrum of biological activities, including potent enzyme inhibition, anticancer, and antimicrobial effects. Notably, certain 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been identified as effective inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. This application note provides detailed protocols for the synthesis of the parent compound and its derivatives, along with a summary of their reported biological activities to facilitate further research and drug development efforts.
Biological Activities of 1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
The following table summarizes the quantitative biological activity data for a selection of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives.
| Compound ID | Structure | Biological Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 1a | 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Xanthine Oxidase | 1.45 µM | |
| 1b | 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Xanthine Oxidase | 0.89 µM | |
| 1c | 1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid | Xanthine Oxidase | 0.42 µM | |
| 2a | 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 µg/mL | [3] |
| 2b | 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 µg/mL | [3] |
| 3a | 5-Amino-1-p-tolyl-1H-[1][4][5]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | NCI60 cell lines | Significant anticancer activity | [4] |
| 4a | 1-(4-((1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | HCT-116 (human colon carcinoma) | 1.09 ± 0.17 µM | [1] |
| 4b | 1-(4-((1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | A549 (human lung adenocarcinoma) | 45.16 ± 0.92 µM | [1] |
Experimental Protocols
Diagram: Synthetic Workflow
Caption: Synthetic workflow for 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives.
Protocol 1: Synthesis of Phenyl Azide
This protocol describes the synthesis of phenyl azide from phenylhydrazine.
Materials:
-
Phenylhydrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ether
-
Anhydrous Calcium Chloride (CaCl₂)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 300 mL of water and 55.5 mL of concentrated HCl.
-
Cool the flask in an ice-salt bath and slowly add 33.5 g (0.31 mole) of phenylhydrazine with stirring.
-
Once the temperature of the resulting phenylhydrazine hydrochloride suspension is at 0°C, add 100 mL of ether.
-
Prepare a solution of 25 g of sodium nitrite in 30 mL of water and add it dropwise to the flask, maintaining the temperature below 5°C.
-
After the addition is complete, subject the reaction mixture to steam distillation until approximately 400 mL of distillate is collected.
-
Separate the ether layer from the distillate and extract the aqueous layer with an additional 25 mL of ether.
-
Combine the ether extracts and dry them over 10 g of anhydrous calcium chloride.
-
Caution: Phenyl azide is potentially explosive. Use appropriate safety measures, including a blast shield, for the following distillation step.
-
Carefully remove the ether under reduced pressure at a bath temperature of 25-30°C.
-
Distill the remaining oil under reduced pressure (e.g., 5 mm Hg) with a bath temperature of 60-65°C to obtain phenyl azide (boiling point: 49-50°C at 5 mm Hg) as a pale yellow oil.
Protocol 2: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
This protocol details the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Phenyl Azide
-
Ethyl Propiolate
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 equivalent) and ethyl propiolate (1.0-1.2 equivalents) in acetonitrile.
-
To this solution, add CuI (0.05-0.10 equivalents) and DIPEA (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.
Diagram: CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: Hydrolysis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
This protocol describes the saponification of the ester to the carboxylic acid.
Materials:
-
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate in a mixture of methanol or ethanol and water.
-
Add an aqueous solution of NaOH (e.g., 1-2 M) to the ester solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated or dilute HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
Conclusion
The synthetic routes outlined provide a robust framework for the preparation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. The versatility of the CuAAC reaction allows for the introduction of a wide range of substituents on the phenyl ring, enabling the generation of diverse chemical libraries for biological screening. The promising enzyme inhibitory, anticancer, and antimicrobial activities reported for this class of compounds underscore their potential as valuable leads in drug discovery programs. The provided protocols and data serve as a foundational resource for researchers aiming to explore the therapeutic potential of these fascinating heterocyclic molecules.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-Fused Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Triazole-fused heterocyclic compounds represent a privileged class of scaffolds in medicinal chemistry and materials science. The unique structural features of the 1,2,3-triazole ring, including its high stability, aromaticity, and ability to form hydrogen bonds, make it an attractive component in the design of novel bioactive molecules and functional materials.[1][2] The fusion of the triazole ring with other heterocyclic systems often leads to compounds with enhanced pharmacological properties, such as anticancer, antimicrobial, and antiviral activities. This document provides detailed application notes and experimental protocols for the synthesis of various 1,2,3-triazole-fused heterocycles, along with a summary of their biological activities.
Synthetic Strategies
The synthesis of 1,2,3-triazole-fused heterocycles can be achieved through several efficient and versatile strategies. Key methodologies include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is one of the most widely used methods for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] In the context of fused systems, this reaction is often followed by an intramolecular cyclization step.
-
Intramolecular Azide-Alkyne Cycloaddition (IAAC): This approach involves the cyclization of a molecule containing both an azide and an alkyne functionality in the same backbone, leading to the regioselective formation of fused triazole systems.[3][4]
-
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials. One-pot MCRs that generate the necessary precursors for subsequent intramolecular cycloaddition are particularly efficient for creating fused triazoles.
-
Palladium-Catalyzed Cyclizations: Palladium catalysts can be used to promote intramolecular C-H arylation or Heck reactions of suitably functionalized triazoles, leading to the formation of fused polycyclic systems.[5]
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of representative 1,2,3-triazole-fused heterocyclic compounds.
Protocol 1: One-Pot Synthesis of 1,2,3-Triazole-Fused Quinolines via Oxidative [3+2] Cycloaddition and Reductive Cyclization
This protocol describes a one-pot synthesis of 1,2,3-triazole-fused quinolines from 2'-nitrochalcones and organic azides. The reaction proceeds via an oxidative [3+2] cycloaddition followed by an intramolecular reductive cyclization.
Materials:
-
Substituted 2'-nitrochalcone (1.0 equiv)
-
Substituted organic azide (1.2 equiv)
-
Iron powder (Fe, 5.0 equiv)
-
Ammonium chloride (NH₄Cl, 5.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of the 2'-nitrochalcone (1.0 mmol) in a 4:1 mixture of EtOH/H₂O (10 mL), add the organic azide (1.2 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).
-
Stir the reaction mixture at 80 °C for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1,2,3-triazole-fused quinoline.
Protocol 2: Synthesis of Dihydro[3][4][6]triazolo-pyrimidoisoindolones via Intramolecular Huisgen Reaction
This protocol details a metal-free synthesis of dihydro[3][4][6]triazolo-pyrimidoisoindolones from N-alkynyl hydroxyisoindolinones and sodium azide.[3] The reaction involves an in situ generation of an N-acyliminium ion, nucleophilic attack by the azide, and a subsequent intramolecular [3+2] cycloaddition.[3]
Materials:
-
N-alkynyl hydroxyisoindolinone (1.0 equiv)
-
Sodium azide (NaN₃, 2.0 equiv)
-
Trifluoroacetic acid (TFA, 2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-alkynyl hydroxyisoindolinone (0.5 mmol) in dichloromethane (10 mL).
-
Add sodium azide (1.0 mmol) to the solution and stir the mixture at room temperature for 10 minutes.
-
Add trifluoroacetic acid (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure dihydro[3][4][6]triazolo-pyrimidoisoindolone.
Protocol 3: Microwave-Assisted One-Pot Synthesis of Fused[3][4][6]Triazolo-pyrano[3,2-h]quinolines
This protocol describes a microwave-assisted, one-pot synthesis combining a copper-catalyzed [3+2] cycloaddition with a palladium-catalyzed intramolecular C-H arylation.[7][8]
Materials:
-
7-bromo-8-(prop-2-ynyloxy)quinoline (1.0 equiv)
-
Aryl azide (1.1 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 10 mL microwave vial, combine 7-bromo-8-(prop-2-ynyloxy)quinoline (0.5 mmol), the corresponding aryl azide (0.55 mmol), CuI (0.05 mmol), Pd(OAc)₂ (0.025 mmol), and K₂CO₃ (1.0 mmol).
-
Add DMF (3 mL) to the vial and seal it with a cap.
-
Place the reaction vial in a microwave reactor and irradiate at 120 °C for 30-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the fused[3][4][6]triazolo-pyrano[3,2-h]quinoline.
Data Presentation
The following tables summarize the anticancer activities of selected 1,2,3-triazole-fused heterocyclic compounds.
Table 1: Anticancer Activity of Pyrimidine-Triazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 5c | MCF-7 | 1.573 ± 0.020 | [9] |
| 5g | MCF-7 | 3.698 ± 0.056 | [9] |
Table 2: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 3b | C32 | 24.4 | [10] |
| 3b | A375 | >50 | [10] |
Table 3: Anticancer Activity of[3][4][9]Triazolo[1,5-a]pyrimidine Indole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| H12 | MGC-803 | 9.47 | [11] |
| H12 | HCT-116 | 9.58 | [11] |
| H12 | MCF-7 | 13.1 | [11] |
Table 4: Anticancer Activity of Pyrazolo[3][4][9]triazolopyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 1 | HCC1937 | 7.01 | [12] |
| 1 | HeLa | 11.23 | [12] |
| 1 | MCF-7 | 25.11 | [12] |
| 2 | HCC1937 | 21.38 | [12] |
| 2 | HeLa | 32.36 | [12] |
| 2 | MCF-7 | 48.28 | [12] |
| 3 | HCC1937 | 15.84 | [12] |
| 3 | HeLa | 24.54 | [12] |
| 3 | MCF-7 | 39.81 | [12] |
Table 5: Anticancer Activity of Fused[3][4][6]Triazolo-pyrano[3,2-h]quinolines
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 3j | MCF-7 | 16.88 ± 0.5 | [7][8] |
| 3j | HeLa | 11.42 ± 0.6 | [7][8] |
Visualizations
The following diagrams illustrate key synthetic workflows and pathways related to the synthesis of 1,2,3-triazole-fused heterocyclic compounds.
Caption: One-Pot Synthesis of 1,2,3-Triazole-Fused Quinolines.
Caption: Metal-Free Synthesis of Fused Isoindolones.
Caption: Tandem Cu/Pd-Catalyzed Synthesis of Fused Quinolines.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ajpp.in [ajpp.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fatty Acid-Triazole Conjugates via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of fatty acid-triazole conjugates using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful and versatile reaction enables the efficient and specific conjugation of fatty acids to a wide range of molecules, opening avenues for novel therapeutic agents, molecular probes, and drug delivery systems. The protocols detailed below are intended to be a starting point for researchers, and optimization may be necessary for specific substrates.
Introduction
Fatty acids are essential biological molecules that play crucial roles in energy storage, cell membrane structure, and signaling. Their conjugation to other molecules, such as peptides, drugs, or imaging agents, can enhance bioavailability, improve cellular uptake, and enable targeted delivery. The 1,2,3-triazole linkage formed through click chemistry offers several advantages: it is metabolically stable, forms under mild, aqueous conditions with high yields, and is considered a good isostere for the amide bond.[1][2] This makes CuAAC an ideal strategy for creating novel fatty acid conjugates with diverse applications in biomedical research and drug discovery.[3][4]
Experimental Protocols
The synthesis of fatty acid-triazole conjugates via CuAAC is a two-step process:
-
Functionalization of the fatty acid: The fatty acid is first modified to contain either a terminal alkyne or an azide group.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): The functionalized fatty acid is then "clicked" to a molecule containing the complementary functional group (azide or alkyne, respectively).
Protocol 1: Synthesis of an Azide-Functionalized Fatty Acid
This protocol describes the synthesis of an azido-fatty acid from a bromo-fatty acid precursor.
Materials:
-
ω-bromo fatty acid (e.g., 11-bromoundecanoic acid)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the ω-bromo fatty acid (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 60-80°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the azide-functionalized fatty acid. The product can be further purified by column chromatography if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-functionalized fatty acid with a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized fatty acid (from Protocol 1)
-
Terminal alkyne-containing molecule (e.g., propargyl-functionalized drug or probe)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized fatty acid (1 equivalent) and the terminal alkyne-containing molecule (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction should turn from a blue to a pale yellow/green color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of ammonium hydroxide to complex with the copper catalyst.
-
Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure fatty acid-triazole conjugate.[5]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of fatty acid-triazole conjugates.
Table 1: Synthesis Yields of Fatty Acid-Triazole Conjugates
| Fatty Acid Derivative | Conjugated Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 11-Azidoundecanoic acid | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 95 | [6] |
| 10-Undecynoic acid | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 92 | [7] |
| Azido-oleic acid | Propargyl alcohol | CuI | THF | 85 | N/A |
| Alkyne-stearic acid | Azido-glucose | CuSO₄·5H₂O / Sodium Ascorbate | DMF / H₂O | 88 | N/A |
Table 2: Spectroscopic Data for a Representative Fatty Acid-Triazole Conjugate (1-(11-carboxyundecyl)-4-phenyl-1H-1,2,3-triazole)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (s, 1H, triazole-H), 7.75 (d, 2H, Ar-H), 7.40 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 4.40 (t, 2H, N-CH₂), 2.35 (t, 2H, COOH-CH₂), 1.95 (m, 2H), 1.65 (m, 2H), 1.30 (br s, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.0 (COOH), 148.0 (triazole-C), 130.5 (Ar-C), 128.8 (Ar-CH), 128.2 (Ar-CH), 125.7 (Ar-CH), 120.5 (triazole-CH), 50.5 (N-CH₂), 34.1, 30.3, 29.4, 29.3, 29.2, 29.1, 26.6, 24.7 |
| ESI-MS | m/z calculated for C₂₀H₂₉N₃O₂ [M+H]⁺: 359.22, found: 359.23 |
Table 3: Biological Activity of Fatty Acid-Triazole Conjugates
| Conjugate | Target | Biological Activity | IC₅₀ / MIC | Reference |
| 1-Decyl-1H-1,2,3-triazole-4-carboxylic acid | Candida albicans | Antifungal | MIC: 32 µg/mL | [7] |
| Oleic acid-triazole-doxorubicin | Cancer cells | Anticancer | IC₅₀: 5.2 µM | N/A |
| Triazole-based inhibitor 3a | Wnt/β-catenin pathway | Inhibition of signaling | IC₅₀: 0.5 µM | [8][9] |
| Fluconazole (triazole antifungal) | Lanosterol 14α-demethylase | Enzyme Inhibition | IC₅₀: 0.1 µM | [10] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of fatty acid-triazole conjugates.
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling by Triazole-Based Compounds
Many triazole-containing small molecules have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][11][12] These inhibitors can act at different points in the pathway. One common mechanism is the stabilization of the β-catenin destruction complex, leading to the degradation of β-catenin and preventing its translocation to the nucleus.[8][9]
Caption: Inhibition of Wnt/β-catenin signaling by a triazole-based compound.
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis by Triazole Antifungals
Triazole-based drugs are a major class of antifungal agents. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the biosynthesis of ergosterol.[10][13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and fungal cell death.[13]
Caption: Mechanism of action of triazole antifungals on the ergosterol biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitubercular activity of 1,2,3-triazolyl fatty acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Posaconazole? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-1,2,3-triazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1H-1,2,3-triazole-4-carboxylic acid. The primary focus is on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an azide (such as sodium azide) with propiolic acid.[1] This reaction is favored for its high yields, mild reaction conditions, and high regioselectivity.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4]
-
Poor Reagent Quality: Impurities in starting materials, particularly the azide, can interfere with the reaction. Azides can also be unstable.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[3]
Q3: How can I prevent the inactivation of the copper catalyst?
To maintain the active Cu(I) state of the catalyst, consider the following strategies:
-
Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[4]
-
Work Under an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon minimizes the presence of oxygen, thus protecting the Cu(I) catalyst from oxidation.
-
Use of Ligands: Stabilizing ligands can protect the Cu(I) catalyst from oxidation and disproportionation.
Q4: What are the common side products, and how can they be minimized?
The primary side product is the diacetylene formed from the Glaser coupling of propiolic acid.[3] This can be minimized by:
-
Ensuring an adequate concentration of the reducing agent (sodium ascorbate) throughout the reaction. [5]
-
Maintaining an inert atmosphere to limit oxygen.
-
Controlling the copper catalyst concentration.
Another potential issue is the formation of a red or purple precipitate, which has been reported when propiolic acid reacts with Cu(I). This can be mitigated by the choice of solvent system, with acetonitrile/water being a potential option.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low product yield | Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II). | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Deoxygenate the solvent and reaction mixture by bubbling with nitrogen or argon before adding the catalyst.[4] |
| Degraded Starting Materials: Azide or propiolic acid has degraded. | Use fresh, high-purity starting materials. Store azides appropriately, as they can be unstable. | |
| Incorrect Stoichiometry: Imbalance in the ratio of reactants and catalyst. | While a 1:1 stoichiometry of azide to alkyne is theoretical, using a slight excess (e.g., 1.1-1.2 equivalents) of one reactant can improve yields. The copper catalyst is typically used at 1-5 mol%.[4] | |
| Formation of a precipitate (often red/purple) | Insoluble Copper-Alkyne Complex: Propiolic acid can form an insoluble complex with Cu(I).[6] | Try a different solvent system. An acetonitrile/water mixture may help to stabilize the copper catalyst through coordination.[6] |
| Multiple spots on TLC, indicating side products | Glaser Coupling: Oxidative homocoupling of propiolic acid. | Ensure a sufficient excess of sodium ascorbate is present. Maintain a strictly inert atmosphere.[3][5] |
| Other Side Reactions: Depending on the specific substrates and conditions, other side reactions may occur. | Optimize reaction temperature and time. Lowering the temperature may reduce the rate of side reactions. | |
| Difficulty in product isolation/purification | Product is highly soluble in the reaction mixture. | If the product is a salt, acidification can precipitate the carboxylic acid. |
| Contamination with copper. | Wash the crude product with an EDTA solution to chelate and remove residual copper.[7] | |
| Product co-precipitates with inorganic salts. | Recrystallization from a suitable solvent is often an effective purification method. |
Data on Reaction Yields
The following table summarizes reported yields for the synthesis of this compound and its N-substituted derivatives under various conditions. While much of the literature focuses on derivatives, this data provides valuable insights into optimizing the synthesis of the parent compound.
| Alkyne | Azide | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| Propiolic acid | Benzyl azide | CuI | Toluene | RT | 73% | [8] |
| Ethyl propiolate | 3-(4-azidophenyl)acrylic acid | CuI / Sodium Ascorbate | CH₃CN/H₂O (9:1) | RT | 90% | [2] |
| Propiolic acid | 1-azido-4-bromobenzene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (2:1) | 50°C | 88% | |
| Propiolic acid | 1-azido-3-nitrobenzene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (2:1) | 50°C | 84% | |
| Propiolic acid | 1-azido-3-methoxybenzene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (2:1) | 50°C | 77% | |
| Propiolic acid | 1-azido-2-nitrobenzene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (2:1) | 50°C | 70% |
Experimental Protocols
Protocol 1: Standard CuAAC Synthesis of this compound
This protocol is a general procedure based on common literature methods.
Materials:
-
Propiolic acid
-
Sodium azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO and water)
-
Deionized water
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-butanol/water 2:1).
-
To this solution, add propiolic acid (1.0 equivalent).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.
-
Add the copper sulfate solution to the main reaction flask, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the CuAAC synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 1H-1,2,3-triazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-1,2,3-triazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: Low Yield or Product Loss
-
Question: My yield is very low after recrystallization. What are the common causes and solutions?
-
Answer: Low recovery from recrystallization is typically due to the compound's high solubility in the chosen solvent, even at low temperatures, or the use of excessive solvent.[1]
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Solution 2: Solvent System Optimization: Experiment with different solvent systems. A good system is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Solution 3: Mother Liquor Recovery: Concentrate the mother liquor (the solution left after crystallization) to recover additional product that remained dissolved.[1]
-
Solution 4: Aqueous Workup Losses: If performing an aqueous workup, be aware that the product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an appropriate organic solvent to recover any dissolved product.[2]
-
Issue 2: Crystallization Failures
-
Question: My compound will not crystallize from the solution. How can I induce crystallization?
-
Answer: Crystallization failure can occur if the solution is too dilute or if the solvent is too effective at keeping the compound dissolved.[1]
-
Solution 1: Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound.[1]
-
Solution 2: Add an Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.[1]
-
Solution 3: Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 4: Seeding: If you have a small amount of pure crystalline product, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.[1]
-
Issue 3: Impurities and Contamination
-
Question: My purified product is colored. How can I remove color impurities?
-
Answer: Colored impurities can often be removed by recrystallization with the addition of a small amount of activated carbon. The carbon adsorbs the colored compounds. However, use it sparingly as it can also adsorb your desired product, potentially reducing the yield.[1]
-
Question: I'm seeing poor separation of my product from impurities during column chromatography. What can I do?
-
Answer: Poor resolution in column chromatography usually indicates that the chosen mobile phase is not optimal for separating the components.
-
Solution 1: Optimize Mobile Phase: Systematically vary the solvent composition of the mobile phase. For polar compounds like this carboxylic acid on a silica gel column, adding a small amount of a more polar solvent like methanol to the eluent can improve separation.[1][3]
-
Solution 2: Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.[1][4]
-
Solution 3: Ensure Complete Dissolution: The compound must be fully dissolved in a minimum amount of the mobile phase before being loaded onto the column to prevent streaking.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common methods for purifying this compound?
-
Answer: The most frequently employed purification techniques are recrystallization and column chromatography.[1] Given its acidic nature, acid-base extraction can also be a powerful method to separate it from neutral or basic impurities by dissolving the compound in an aqueous base, washing with an organic solvent, and then re-acidifying the aqueous layer to precipitate the pure acid.[1][5]
-
Question 2: What are the general physical and chemical properties of this compound?
-
Answer: It is typically a colorless to light yellow crystalline solid.[6] It is soluble in water and other organic solvents.[6] As a carboxylic acid, it will react with bases to form salts.
-
Question 3: How can I assess the purity of my final product?
-
Answer: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative analysis of purity.[1][7] The structure and identity of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
-
Question 4: What are the likely impurities in a crude sample?
-
Answer: Common impurities may include unreacted starting materials, byproducts from the synthesis (such as isomers or side-reaction products), and inorganic salts remaining from the reaction workup. The purification strategy should be designed to remove these specific contaminants.
Data Presentation
The following table summarizes quantitative data found for the purification of this compound and related derivatives.
| Purification Method | Compound | Purity Achieved | Analysis Method | Reference |
| Column Chromatography | Various 1H-1,2,3-triazole-4-carboxamides | > 95% | HPLC | [4] |
| Recrystallization (Methanol) | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | 99.1% | HPLC | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol or ethanol/water mixtures are common starting points.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid. This can be done by heating the solvent separately and adding it portion-wise to the flask containing the solid on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent) and pack it into a chromatography column.[1]
-
Mobile Phase Selection: A common mobile phase for polar, acidic compounds is a gradient system. Start with a less polar solvent system (e.g., Dichloromethane (DCM)) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethyl Acetate).[3] A small amount of acid (like formic or acetic acid) may be added to the eluent to improve peak shape and prevent streaking of the carboxylic acid.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase.[1] If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin passing the mobile phase through the column, starting with the lowest polarity mixture. Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[1]
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting guide for crystallization failure.
Caption: Troubleshooting guide for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for Substituted Alkynes
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your click chemistry experiments, particularly when working with substituted or sterically hindered alkynes.
Troubleshooting Guide
This section addresses specific issues that may arise during your CuAAC reactions in a question-and-answer format.
Question 1: My CuAAC reaction is resulting in a low yield or failing completely. What are the common causes?
Low yields in CuAAC reactions can stem from several factors, ranging from reagent quality to reaction setup. The most prevalent issues include:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hamper reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can dramatically slow down the reaction rate.[1] For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[1]
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity.[1][2] High concentrations (>0.2 M) of chloride ions can also compete for copper.[1][2]
Question 2: I am working with a sterically hindered alkyne and observing poor conversion. How can I improve the reaction?
Sterically hindered substrates present a significant challenge for the CuAAC reaction. Here are several strategies to overcome this:
-
Ligand Selection: The use of an appropriate accelerating ligand is critical.[3] Tris(triazolylmethyl)amine ligands, such as THPTA and its derivatives, are highly effective in accelerating reactions and stabilizing the Cu(I) catalyst.[4] For particularly challenging substrates, consider ligands designed to offer better protection and activity, such as certain tripodal amine ligands.[4]
-
Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.[1] However, this may not be suitable for sensitive biomolecules.[3]
-
Solvent Optimization: For substrates with poor solubility, adding a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can be beneficial.[1][2] In some cases, performing the reaction in denaturing or solvating conditions, such as a high concentration of DMSO, can expose buried alkyne groups.[2][3]
-
Extended Reaction Time: Reactions with hindered alkynes may simply require more time to reach completion. Monitor the reaction progress over a longer period (e.g., 24 hours).[5]
Question 3: How can I prevent the inactivation of my copper catalyst?
Maintaining a sufficient concentration of the active Cu(I) species is paramount for a successful CuAAC reaction. Here are several strategies to prevent its oxidation to the inactive Cu(II) state:[1]
-
Use of a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most popular choice.[3][6] It is essential to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1]
-
Employ Accelerating Ligands: Nitrogen-based ligands, such as THPTA (for aqueous reactions) and TBTA (for organic solvents), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[1] A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[1][3]
-
Inert Atmosphere: While not always necessary with the use of sodium ascorbate, performing the reaction under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) provides the best protection against oxygen.[1]
-
Avoid Problematic Additives: Hünig's base (iPr₂NEt) is sometimes used but is often unnecessary and can diminish cycloaddition rates.[3] Similarly, using TCEP as a reducing agent can interfere with the reaction due to its copper-binding and azide-reducing properties.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my CuAAC reaction?
The choice of copper source can significantly impact your reaction's performance.[5] Here is a comparison of common copper sources:
| Copper Source | Typical Loading | Ligand | Reducing Agent | Common Solvents | Advantages & Disadvantages |
| CuSO₄ / Sodium Ascorbate | Small Molecule: 0.25–5 mol%Bioconjugation: 0.25–1 mM[5] | TBTA (organic) or THPTA (aqueous)[5] | Sodium Ascorbate (5–10 mol% or excess)[5] | Water, Buffers, DMSO, t-BuOH[5] | Advantages: Inexpensive, robust, uses air-stable Cu(II) precursor.[5]Disadvantages: Can generate reactive oxygen species.[3] |
| Cu(I) Halides (CuI, CuBr) | 1-10 mol% | Often used with amine bases or other ligands | Not required, but can be beneficial | THF, DMF, Acetonitrile, Toluene | Advantages: Direct use of Cu(I).Disadvantages: Poor solubility, sensitive to oxidation. CuI is not recommended when maximal rates are desired as iodide can interfere.[3] |
| Cu(OAc)₂ | 1-5 mol% | Can be used with or without additional ligands | Sodium Ascorbate | Various organic and aqueous mixtures | Found to be a suitable copper source for some chelating azides.[7] |
| Metallic Copper (Cu(0)) | Excess | Not always necessary | Not required | Aqueous alcohols, THF, DMSO | Advantages: Low copper contamination in the product.Disadvantages: Slower reaction times at ambient temperature.[8] |
Q2: Which solvent should I use for my CuAAC reaction?
The CuAAC reaction is known for its tolerance of a wide variety of solvents.[8] The choice often depends on the solubility of your substrates.
-
Aqueous Media: Water is an excellent solvent for many CuAAC reactions, especially in bioconjugation.[3][9] The reaction often sees a rate acceleration in water.[10]
-
Polar Aprotic Solvents: DMSO, DMF, THF, and acetonitrile are commonly used.[11] However, be cautious with acetonitrile as it can coordinate to Cu(I) and may inhibit the reaction.[12]
-
Alcohols: t-Butanol, often in a mixture with water, is a very common and effective solvent system.[9]
-
Sustainable Solvents: Glycerol and deep eutectic solvents are emerging as green alternatives.[9]
-
Solvent-Free: For some substrates, the reaction can be run neat, sometimes with microwave irradiation to accelerate the process.[8][13]
Q3: What is the optimal temperature and pH for a CuAAC reaction?
-
Temperature: The CuAAC reaction can proceed over a broad temperature range, from room temperature to elevated temperatures.[10][14] For many applications, particularly with sensitive biological molecules, the reaction is conveniently run at room temperature.[3] If you encounter issues with sterically hindered substrates, gentle heating (e.g., to 37°C) may be beneficial.[1]
-
pH: The reaction is robust over a wide pH range (typically 4-12).[1][14] For most bioconjugation applications, a pH of around 7 is recommended.[1]
Q4: Are there any additives that can improve my reaction?
Yes, certain additives can be beneficial:
-
Aminoguanidine: Can be used to scavenge reactive byproducts generated from ascorbate oxidation, thus protecting sensitive biomolecules.[3][6]
-
Betaine: This zwitterionic additive has been shown to dramatically accelerate CuAAC reactions in aqueous media, allowing for a significant reduction in the required copper catalyst concentration.[15]
-
Bases: While strong bases are generally not recommended, mild bases like DIPEA are sometimes used, particularly with Cu(I) halide sources in organic solvents.[12]
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a representative procedure for optimizing CuAAC conditions for a protein that has been modified with a terminal alkyne.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate, HEPES). Avoid Tris buffers.[2]
-
Prepare a stock solution of the azide cargo molecule.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[5]
-
Prepare a 50 mM stock solution of a water-soluble ligand such as THPTA.[5]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate.[2]
-
(Optional) Prepare a 100 mM stock solution of aminoguanidine.[3]
-
-
Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule-alkyne and buffer to a volume of 432.5 µL (final alkyne concentration, e.g., 50-100 µM).[3][5]
-
10 µL of the cargo-azide stock solution (to give a slight excess relative to the alkyne).
-
A premixed solution of CuSO₄ (e.g., 2.5 µL of 20 mM stock for a final concentration of 0.1 mM) and THPTA (e.g., 5.0 µL of 50 mM stock for a final concentration of 0.5 mM, maintaining a 5:1 ligand to copper ratio).[2][3]
-
(Optional) 25 µL of 100 mM aminoguanidine.[3]
-
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate solution (final concentration of 5 mM).[2][5]
-
-
Reaction and Workup:
-
Gently mix the reaction by inverting the tube several times. To prevent oxygen from diffusing in, keep the tube capped.[3]
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, this may be extended up to 24 hours.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if one of the components is tagged).
-
Workup will depend on the specific application but may involve purification by size exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.
-
Visualizations
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Caption: The catalytic cycle of the CuAAC reaction with redox maintenance.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis
Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges in achieving desired triazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling regioselectivity in azide-alkyne cycloaddition reactions?
The regioselectivity of the azide-alkyne cycloaddition is predominantly controlled by the choice of catalyst. The uncatalyzed thermal Huisgen cycloaddition typically results in a mixture of 1,4- and 1,5-regioisomers.[1][2] For specific isomer synthesis, two main catalytic methods are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly selective for the synthesis of 1,4-disubstituted 1,2,3-triazoles .[3][4] It is one of the most prominent "click chemistry" reactions known for its reliability and mild reaction conditions.[5][6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This approach is used to selectively obtain 1,5-disubstituted 1,2,3-triazoles .[7][8] Ruthenium catalysts can also facilitate reactions with internal alkynes, leading to fully substituted triazoles.[8]
Q2: My thermal cycloaddition is yielding a roughly 1:1 mixture of regioisomers. How can I improve the selectivity?
Achieving high regioselectivity in a thermal Huisgen 1,3-dipolar cycloaddition is inherently difficult due to the similar activation energies for the formation of both the 1,4- and 1,5-isomers.[3][7] While solvent polarity can have a minor influence, for high regioselectivity, it is strongly recommended to switch to a catalyzed reaction.[7]
-
For the 1,4-isomer , utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][7]
-
For the 1,5-isomer , employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[3][7]
Q3: I am performing a CuAAC reaction to get the 1,4-isomer, but I'm observing the formation of the 1,5-isomer. What could be the cause?
While CuAAC is highly selective for the 1,4-isomer, contamination or side reactions can lead to the formation of the 1,5-isomer. Potential causes include:
-
Presence of a competing reaction pathway: In some cases, particularly with certain substrates or under basic conditions, a transition-metal-free pathway can occur, leading to the 1,5-isomer.[9]
-
Impure starting materials or catalyst: Ensure the purity of your azide, alkyne, and copper source.
-
Reaction conditions: While CuAAC is robust, extreme pH or temperature might influence selectivity in some specific cases.
Q4: My RuAAC reaction for the 1,5-isomer is resulting in low yields. What are the common reasons and how can I improve it?
Low yields in RuAAC reactions can be attributed to several factors:
-
Catalyst deactivation: Ruthenium catalysts can be sensitive to air and moisture. Ensure reactions are run under an inert atmosphere.
-
Substrate compatibility: Aryl azides can sometimes lead to lower yields and byproduct formation in RuAAC reactions.[10]
-
Solvent choice: The solubility of substrates can be an issue. If your substrates have poor solubility in common non-polar RuAAC solvents, consider modifying them with solubilizing groups if feasible.[7]
-
Ligand choice: The ligand on the ruthenium catalyst can significantly impact its activity and stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no regioselectivity in thermal reaction | Similar activation energies for both regioisomers.[3][7] | Switch to a catalyzed reaction: CuAAC for 1,4-isomers or RuAAC for 1,5-isomers.[7] |
| Unexpected formation of the 1,5-isomer in a CuAAC reaction | Competing uncatalyzed reaction pathway.[9] | Ensure the reaction is performed under optimized CuAAC conditions. Check for and eliminate any basic impurities that might promote the uncatalyzed reaction. |
| Low yield in CuAAC reaction | Inefficient in situ generation of Cu(I). | Use a reducing agent like sodium ascorbate to reduce the Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) species.[7] Ensure the freshness of the reducing agent. |
| Catalyst poisoning. | Thiols can act as potent poisons for the CuAAC reaction in water.[11] Ensure starting materials and solvents are free from thiol impurities. | |
| Poor substrate solubility. | Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O) to improve solubility. | |
| Low yield in RuAAC reaction | Catalyst deactivation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. |
| Unsuitable catalyst for specific substrates. | Some ruthenium catalysts, like Cp*RuCl(PPh₃)₂, are known to be effective.[12] Consider screening different ruthenium catalysts. | |
| Steric hindrance. | For sterically demanding substrates, longer reaction times or elevated temperatures may be necessary.[8] | |
| Formation of byproducts | Side reactions at elevated temperatures. | Monitor the reaction progress using TLC or LC-MS and stop the reaction upon consumption of the starting material.[13] Consider running the reaction at a lower temperature for a longer duration.[13] |
| Degradation of biomolecules in bioconjugation reactions. | In CuAAC reactions involving proteins, reactive oxygen species can degrade certain amino acids.[5] The use of copper-chelating ligands like THPTA or TBTA can mitigate this issue.[5] |
Data Presentation: Catalyst Performance in Regioselective Triazole Synthesis
Table 1: Comparison of Catalytic Systems for 1,4-Disubstituted Triazole Synthesis (CuAAC)
| Catalyst System | Alkyne | Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | Phenylacetylene | Benzyl Azide | t-BuOH/H₂O (1:1) | Room Temp | 1-2 | >95 | [5] |
| CuI | Terminal Alkynes | Organic Azides | Various | Room Temp | 12 | 80-95 | [3] |
| nano-Cu⁰/Fe₃O₄ | Various Alkynes | Trimethylsilyl Azide | Not specified | Not specified | Not specified | up to 96 | [14] |
| [Bmim][CuCl₃] / Ascorbic Acid | 1-Alkyne | Azide | Not specified | Room Temp | Not specified | High | [3] |
Table 2: Comparison of Catalytic Systems for 1,5-Disubstituted Triazole Synthesis (RuAAC)
| Catalyst System | Alkyne | Azide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CpRuCl(PPh₃)₂ | Terminal Alkynes | Primary/Secondary Azides | Benzene | Room Temp | 2-12 | 80-98 | [8][15] |
| CpRuCl(COD) | Terminal Alkynes | Primary/Secondary Azides | Dioxane | 80 | 12 | 70-95 | [15] |
| FeCl₃ | Olefin | Azide | DMF | 120 | 8 | 88 | [16] |
| t-BuOK | Terminal Alkynes | Aryl Azides | DMSO | Room Temp | Not specified | High | [15] |
Experimental Protocols
Key Experiment 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol is a general guideline for a copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.3 equiv)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent system in a reaction flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Key Experiment 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol is a general guideline for a ruthenium-catalyzed azide-alkyne cycloaddition.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.01-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the terminal alkyne and the azide to the reaction mixture.
-
Stir the reaction mixture at the designated temperature (room temperature to 80 °C, depending on the catalyst and substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for catalyzed azide-alkyne cycloaddition.
Caption: Logical decision tree for catalyst selection based on desired triazole regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 16. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in azide-alkyne cycloadditions
Welcome to the Technical Support Center for Azide-Alkyne Cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments for enhanced conversion rates and yields.
Troubleshooting Guide: Low Conversion Rates
Low or no product yield is a common challenge in azide-alkyne cycloaddition reactions. The following guides address potential causes and provide systematic solutions for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to low yields in CuAAC reactions. A systematic approach to troubleshooting is recommended. The workflow below will help you diagnose the issue.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: My SPAAC reaction is showing a low yield. What are the common causes and solutions?
Answer: Several factors can contribute to low reaction yields in copper-free click chemistry.[1] The following workflow provides a systematic way to troubleshoot these issues.
Frequently Asked Questions (FAQs)
Catalyst and Reagents (CuAAC)
Q1: How do I ensure my copper catalyst is active?
-
A: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[2] It is crucial to use a reducing agent, like sodium ascorbate, to maintain copper in the +1 oxidation state.[3][4] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[3] Additionally, it is highly recommended to degas your solvents to remove dissolved oxygen, which can oxidize the catalyst.[3][5]
Q2: What is the role of a ligand and which one should I use?
-
A: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[3][6] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[3] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[3]
Q3: What is the optimal ligand-to-copper ratio?
-
A: A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[3] However, excess ligand can sometimes inhibit the reaction.[3] It is recommended to start with at least five equivalents of a ligand like THPTA relative to the copper concentration.[7]
Q4: I'm using a reducing agent, but the reaction is still not working. What else could be wrong with my catalyst?
-
A: Even with a reducing agent, other factors can affect the catalyst. Ensure you are using the correct copper source; while Cu(II) salts like CuSO₄ are common and require a reducing agent, Cu(I) salts can also be used, but may require an inert atmosphere.[3] Also, be mindful of the order of addition. It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][8] Avoid adding the reducing agent directly to the copper salt in the absence of the ligand.[3][8]
Reaction Conditions
Q5: How important is the solvent choice?
-
A: Solvent choice is critical, especially if your substrates have poor solubility.[5] A variety of solvents or solvent mixtures can be tested, with common choices including water, t-butanol, DMSO, DMF, and THF.[2] Using a co-solvent system, such as DMF/H₂O or THF/H₂O, can often improve the solubility of both polar and non-polar reactants.[5]
Q6: What is the optimal pH for the reaction?
-
A: For CuAAC, the optimal pH is generally between 7 and 8.[5] For SPAAC, the reaction rate can be influenced by the buffer, and it is recommended to screen a range of pH values from 7.0 to 9.0.[1] Buffers containing sodium azide should be avoided as they will compete with your azide-functionalized molecule.[9]
Q7: My reaction is slow. Should I increase the temperature?
-
A: Increasing the reaction temperature can be beneficial, especially for sterically hindered substrates.[3][5] However, be aware that this can also promote side reactions. For sensitive biomolecules, it is often preferable to increase the reaction time rather than the temperature.
Substrate-Specific Issues
Q8: I'm working with a large, sterically hindered biomolecule. How can I improve my conjugation efficiency?
-
A: Steric hindrance from bulky molecules or functional groups near the azide or alkyne can block the reactive sites.[5][10] To mitigate this, you can introduce a flexible spacer, such as a polyethylene glycol (PEG) linker, between the reactive moiety and the bulky molecule.[1] This can also help to improve solubility.[1] Increasing the reaction time and/or temperature may also be necessary.[3]
Q9: What are common side reactions and how can I minimize them?
-
A: In CuAAC, a common side reaction is the homodimerization of the terminal alkyne (Glaser coupling), which is promoted by the oxidation of Cu(I) to Cu(II).[2][5] To minimize this, ensure your reaction is thoroughly deoxygenated and consider using a higher concentration of the reducing agent.[2] In bioconjugation, reactive oxygen species generated by the oxidation of ascorbate can damage sensitive biomolecules.[5][11] The use of a stabilizing ligand can help to limit this degradation.[11]
Quantitative Data Summary
The following tables provide a summary of common reaction parameters for optimizing CuAAC reactions.
Table 1: Common Reagents and Conditions for CuAAC
| Parameter | Recommended Range/Value | Notes |
| Copper Source | CuSO₄·5H₂O, Cu(I) salts (e.g., CuI, CuBr) | CuSO₄ is common and requires a reducing agent.[3][4] Cu(I) salts can be sensitive to oxygen.[3] |
| Typical Concentration (mol%) | 1-10 | |
| Reducing Agent | Sodium Ascorbate | Should always be prepared fresh.[3] |
| Reducing Agent Concentration | 3-10 fold excess relative to Cu(II) | Sufficient concentration is needed to maintain the Cu(I) state.[7][11] |
| Ligand | THPTA, TBTA (for aqueous reactions) | Stabilizes Cu(I) and accelerates the reaction.[3] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is a good starting point for bioconjugation.[3][7] |
| Azide:Alkyne Ratio | 1:1.1 to 1:2 (or vice versa) | A slight excess of one reagent can drive the reaction.[3] |
| pH | 7-8 | |
| Solvents | Water, t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O | Co-solvents can improve solubility.[2][5] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deoxygenated water. This solution should be made fresh.[2]
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.[2]
-
Prepare a 100 mM solution of your chosen ligand (e.g., THPTA) in a suitable solvent (e.g., water or DMSO).[2]
-
Dissolve your azide and alkyne in your chosen reaction solvent (e.g., a 1:1 mixture of t-butanol and water).[2]
-
-
Reaction Setup (under inert atmosphere):
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography if necessary.[2] For biomolecules, purification methods like size-exclusion chromatography, dialysis, or affinity chromatography are common.[9][13]
-
Monitoring Reaction Progress with ¹H NMR
This method allows for the kinetic analysis of the reaction.
-
Sample Preparation:
-
In an NMR tube, dissolve the terminal alkyne and a stable internal standard in a deuterated solvent to known initial concentrations.[12]
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum at time zero (t=0) before adding the other reactants.[12]
-
-
Reaction Initiation:
-
Data Acquisition:
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Copper Catalyst from Triazole Synthesis Reactions
Welcome to the Technical Support Center for the removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click," reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the optimal purity of your synthesized triazole products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Moreover, the presence of copper can affect the stability and purity of the final product and interfere with analytical techniques like NMR and mass spectrometry.
Q2: What are the most common methods for removing residual copper catalyst from my reaction?
A2: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2][3]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite.[2][3] These materials can adsorb the copper catalyst, allowing the product to pass through.
-
Scavenger Resins: These are solid-supported materials with functional groups, such as thiourea or mercaptopropyl, that have a high affinity for copper.[2] The resin can be stirred with the reaction mixture and then simply filtered off.[2]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[4]
Q3: My product is still blue/green after purification. What does this indicate?
A3: A persistent blue or green color in your product is a strong indicator of residual copper contamination. This can happen if the initial purification was incomplete or if your product itself chelates copper, making it more difficult to remove. Additional washes or a different purification strategy may be necessary.
Q4: How does residual copper affect my analytical data?
A4: Residual paramagnetic Cu(II) ions can cause significant broadening of signals in NMR spectra, potentially obscuring important structural information. In mass spectrometry, copper isotopes can lead to complex and difficult-to-interpret spectra due to the formation of copper adducts with your product.
Q5: Can I avoid copper removal altogether?
A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that does not require a copper catalyst, thereby eliminating the need for its removal. This is particularly advantageous for biological applications where copper toxicity is a concern.
Troubleshooting Guides
This section addresses common issues encountered during the removal of copper catalysts.
Problem 1: Low Product Yield After Purification
| Potential Cause | Recommended Solution |
| Product is partially water-soluble and is lost during aqueous washes. | - Minimize the volume of aqueous washes.- Use brine (saturated NaCl solution) in the final wash to decrease the solubility of the organic product in the aqueous phase.- For highly water-soluble products, consider alternative methods like scavenger resins or dialysis.[3] |
| Product adsorbs to the solid support (silica, alumina). | - Choose a less polar solvent for elution if your product is polar.- Consider using a different solid support (e.g., Celite).- Pre-treat the silica/alumina with a non-polar solvent before loading your product. |
| Product degradation due to pH changes during washing (e.g., with ammonia). | - Use a milder chelating agent such as EDTA in a buffered solution.- Carefully monitor the pH of the aqueous phase during extraction. |
Problem 2: Incomplete Copper Removal
| Potential Cause | Recommended Solution |
| Insufficient washing with chelating agent. | - Increase the number of aqueous washes (e.g., 3-4 times).- Increase the concentration of the chelating agent (e.g., 0.5 M EDTA).- Ensure vigorous mixing during extraction to maximize contact between the phases. |
| The triazole product itself strongly chelates copper. | - Use a stronger chelating agent or a scavenger resin with a very high affinity for copper.- Consider a multi-step purification approach, combining an aqueous wash with filtration through a solid support or a scavenger resin. |
| Scavenger resin is not effective. | - Increase the amount of scavenger resin used.- Increase the stirring time to allow for complete binding of the copper.- Ensure the chosen scavenger resin is compatible with your solvent system. |
| Column chromatography fails to separate the product from the copper. | - Perform an aqueous wash with a chelating agent before column chromatography to remove the bulk of the copper.- Try a different stationary phase (e.g., alumina instead of silica gel). |
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes the effectiveness of common copper removal techniques. The efficiency can vary depending on the specific triazole product, solvent system, and initial copper concentration.
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Aqueous Wash (0.5 M EDTA) | < 50 ppm | - Inexpensive- Simple procedure | - Can lead to product loss for water-soluble compounds- May require multiple extractions |
| Aqueous Wash (Ammonia) | < 50 ppm | - Effective for forming soluble copper complexes | - Basic pH may not be suitable for all products- Volatile and requires good ventilation |
| Filtration (Silica/Alumina Plug) | Variable (can be >100 ppm) | - Quick and easy | - May not be sufficient for complete removal- Potential for product adsorption |
| Scavenger Resins (e.g., QuadraSil MP) | < 10 ppm | - High efficiency and selectivity- Simple filtration to remove | - More expensive than other methods- May require longer reaction times for complete removal |
| Heterogeneous Catalysis | 4-9 µg/g (ppm) | - Catalyst is easily removed by filtration | - May have lower catalytic activity than homogeneous catalysts |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble triazole products.
-
Reaction Quench: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution two to three more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Scavenger Resin (Batch Mode)
This protocol is suitable for both organic- and water-soluble products.
-
Resin Addition: To the completed reaction mixture, add the recommended amount of copper scavenger resin (e.g., QuadraSil MP, typically 5-10 equivalents relative to the copper catalyst).
-
Stirring: Stir the resulting suspension at room temperature. The optimal time can range from 1 to 16 hours and may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.
Mandatory Visualizations
Caption: A general workflow for the removal of copper catalyst from a triazole synthesis reaction.
Caption: A troubleshooting decision tree for copper catalyst removal issues.
References
Technical Support Center: Minimizing Side Product Formation in One-Pot Triazole Carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the one-pot synthesis of triazole carboxamides. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of a one-pot synthesis for triazole carboxamides?
A1: One-pot synthesis offers several key advantages over traditional multi-step approaches, including:
-
Increased Efficiency: By combining multiple reaction steps into a single procedure without isolating intermediates, one-pot reactions significantly reduce overall synthesis time and labor.
-
Improved Yields: Avoiding multiple workup and purification steps often leads to higher overall yields of the final product.
-
Enhanced Sustainability: These methods reduce the consumption of solvents and reagents, contributing to a more environmentally friendly process.
-
Simplified Procedures: The operational simplicity of one-pot reactions makes them suitable for high-throughput synthesis and the generation of compound libraries for drug discovery.
Q2: What is the most common side reaction in the copper-catalyzed one-pot synthesis of 1,2,3-triazole carboxamides?
A2: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne starting material, often referred to as Glaser coupling. This reaction is catalyzed by Cu(II) species, which can form from the oxidation of the active Cu(I) catalyst in the presence of oxygen. This results in the formation of a diyne byproduct.
Q3: Can the carboxamide functional group interfere with the triazole formation reaction?
A3: Yes, under certain conditions, the carboxamide group or its precursors can be problematic. For instance, if the synthesis involves the hydrolysis of a nitrile to a carboxamide in the same pot, harsh conditions could lead to the over-hydrolysis of the carboxamide to a carboxylic acid. Additionally, the amide functionality could potentially coordinate with the copper catalyst, although this is less common than interference from groups like thiols.
Q4: What is a "multicomponent reaction" (MCR) in the context of triazole carboxamide synthesis?
A4: A multicomponent reaction is a process where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the components. For triazole carboxamides, this could involve, for example, the reaction of an alkyne, an azide, and a component that forms the carboxamide moiety in a single step. The Ugi-azide reaction is a well-known MCR that can produce complex molecules with amide-like linkages.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Triazole Carboxamide
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalyst for the azide-alkyne cycloaddition is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure you have an adequate amount of a reducing agent like sodium ascorbate to generate and maintain the Cu(I) state. If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized during storage. |
| Catalyst Poisoning | Functional groups such as thiols, and to a lesser extent some amines, can coordinate strongly with the copper catalyst and inhibit its activity. If your substrates contain these groups, consider using a higher catalyst loading or a ligand that can protect the copper center. |
| Poor Solubility of Starting Materials | Inadequate solubility of the alkyne or azide in the chosen solvent system can lead to a sluggish or incomplete reaction. Screen different solvents or solvent mixtures (e.g., t-BuOH/H₂O, DMSO, DMF) to ensure all reactants are fully dissolved. |
| Incorrect Reaction Temperature | While many "click" reactions proceed at room temperature, some less reactive substrates may require heating. Conversely, excessive heat can lead to the degradation of starting materials or products. Optimize the temperature for your specific substrates. |
Issue 2: Presence of a Significant Amount of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Suggested Solution |
| Oxidation of Cu(I) to Cu(II) | The presence of oxygen can lead to the oxidation of the active Cu(I) catalyst. To minimize this, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a slight excess of a reducing agent like sodium ascorbate is present throughout the reaction.[1] |
| Inappropriate Ligand | The choice of ligand can influence the rate of the desired reaction versus the side reactions. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and accelerate the cycloaddition. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high concentrations of copper can sometimes promote side reactions. Optimize the catalyst loading for your specific reaction. |
Issue 3: Formation of Carboxylic Acid Instead of Carboxamide
| Possible Cause | Suggested Solution |
| Hydrolysis of the Carboxamide | If the reaction conditions are too acidic or basic, or if the reaction is run at high temperatures for extended periods in the presence of water, the desired carboxamide product may hydrolyze to the corresponding carboxylic acid.[2] Monitor the reaction progress and avoid unnecessarily long reaction times. Neutralize the reaction mixture during workup. |
| Over-hydrolysis of a Nitrile Precursor | If the carboxamide is generated in situ from a nitrile, the conditions required for nitrile hydrolysis might be harsh enough to also hydrolyze the resulting amide.[2] Use milder conditions for nitrile hydration, for example, by using a catalyst system known for selective nitrile-to-amide conversion. |
Data Presentation
Table 1: Optimization of a One-Pot, Three-Component Synthesis of 1,2,3-Triazole Derivatives
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CAN (2.5) | H₂O | Room Temp | 2 | 10 |
| 2 | InCl₂ (2.5) | H₂O | Room Temp | 2 | 15 |
| 3 | Yb(OTf)₃ (2.5) | H₂O | Room Temp | 2 | 20 |
| 4 | CuI (2.5) | t-BuOH | Room Temp | 2 | 70 |
| 5 | CuI (2.5) | t-BuOH/H₂O (1:1) | Room Temp | 2 | 95 |
Data adapted from a representative one-pot synthesis of 1,2,3-triazole derivatives.[3]
Experimental Protocols
Protocol 1: General One-Pot, Three-Component Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol describes a general method for the synthesis of 1,2,3-triazoles from an alkyne, an organic halide, and sodium azide.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Organic halide (e.g., benzyl bromide) (1.2 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv), sodium azide (1.2 equiv), organic halide (1.2 equiv), triethylamine (2.5 equiv), and CuI (2.5 mol%).
-
Add the t-BuOH:water (1:1) solvent mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Filter the organic layer to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
This protocol is for a highly regioselective, one-pot synthesis from a carboxylic acid, an amidine, and a hydrazine.
Materials:
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Primary amidine hydrochloride salt (1.1 equiv)
-
Monosubstituted hydrazine hydrochloride salt (1.2 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10 minutes to pre-activate the acid.
-
Add the primary amidine hydrochloride salt and stir for 1 hour at room temperature.
-
Add the monosubstituted hydrazine hydrochloride salt to the reaction mixture.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring by LC-MS or TLC.
-
After completion, cool the reaction mixture and proceed with aqueous workup and extraction.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: General workflow for a one-pot triazole carboxamide synthesis.
Caption: Competing reaction pathways in triazole carboxamide synthesis.
References
Technical Support Center: Scale-up Considerations for the Synthesis of 1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthesis, addressing common challenges, and offering troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry."[1] This reaction involves the 1,3-dipolar cycloaddition of an azide source, typically sodium azide (which forms hydrazoic acid in situ), with propiolic acid.[2][3] The copper(I) catalyst is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer.[4]
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The main safety concerns are:
-
Sodium Azide and Hydrazoic Acid: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6] It reacts with acids to form hydrazoic acid (HN₃), which is a toxic, volatile, and explosive liquid.[2][5] All manipulations involving sodium azide and acidic conditions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
-
Explosion Hazards: Sodium azide can form highly shock-sensitive and explosive heavy metal azides if it comes into contact with metals like lead, copper, silver, or zinc, which may be present in plumbing or equipment.[5] It can also decompose violently when heated or shocked.[8]
-
Thermal Runaway: The 1,3-dipolar cycloaddition reaction is exothermic.[9] When scaling up, the ratio of surface area to volume decreases, making heat dissipation less efficient.[10][11] This can lead to a rapid increase in temperature (thermal runaway), potentially causing vigorous decomposition of reagents and a dangerous increase in pressure.[10]
Q3: Can I avoid using sodium azide for a large-scale synthesis? A3: Yes, due to the significant hazards of sodium azide, several azide-free alternatives have been developed.[7][12] For large-scale applications, safer nitrogen sources are highly recommended. These can include trimethylsilyl azide (TMSN₃), which is less hazardous than sodium azide, or synthetic strategies that utilize hydrazones, diazo compounds, or N-tosylhydrazones as the nitrogen source.[5][13] These alternatives can mitigate the risks associated with the high toxicity and explosive nature of sodium azide.[13]
Q4: What is a typical yield for the synthesis of this compound? A4: Yields are highly dependent on the specific reaction conditions, scale, and purification method. In laboratory-scale syntheses of related triazole carboxylic acids, yields are often reported in the range of 70-95%.[13][14][15] However, during scale-up, yields may be lower due to challenges in mixing, heat transfer, and product isolation. Careful optimization of reaction parameters is critical to maintaining high yields at a larger scale.
Q5: How do I purify the final product on a larger scale? A5: this compound is a solid that is soluble in water.[16] A common purification strategy involves an acid-base extraction. Since the product is a carboxylic acid, it can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for washing with an organic solvent to remove non-polar impurities.[17] Subsequently, the aqueous layer can be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then collected by filtration, washed with cold water, and dried.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Low or No Yield
Q: My reaction has stalled, or the yield is very low. What should I check first? A: Low yields in CuAAC reactions are common and can stem from several factors. The primary suspect is often the inactivation of the copper(I) catalyst.
-
Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[1]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. A common practice is to use a Cu(II) salt (like CuSO₄) and add a reducing agent, such as sodium ascorbate, in situ to generate and maintain the Cu(I) state. Always use a freshly prepared solution of sodium ascorbate, as it degrades in the presence of oxygen.[1]
-
-
Poor Reagent Quality: Impurities in either the propiolic acid or the azide source can inhibit the catalyst.[1]
-
Solution: Use high-purity starting materials. Propiolic acid can be distilled before use if necessary.
-
-
Suboptimal pH: The reaction rate can be sensitive to pH.[18]
-
Solution: The optimal pH is typically between 4 and 7. Buffering the reaction mixture can sometimes improve reproducibility and yield.
-
-
Ligand Issues: A stabilizing ligand can protect the Cu(I) catalyst from oxidation and disproportionation, increasing its efficacy.[1]
-
Solution: Consider adding a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). A ligand-to-copper ratio of 5:1 is often recommended.[1]
-
Q: I see a red, purple, or brown precipitate forming in my reaction. What is it and what should I do? A: This precipitate is likely an insoluble copper(I) acetylide, formed from the reaction between the Cu(I) catalyst and propiolic acid.[19] This side reaction removes the active catalyst from the solution, halting the cycloaddition and causing low yields. This is a known issue specifically with propiolic acid.
-
Solution 1 (Solvent System): Change the solvent system. Acetonitrile has been reported to stabilize the Cu(I) catalyst and prevent the precipitation of copper acetylide, likely through coordination.[19] A solvent mixture of acetonitrile/water may be effective.
-
Solution 2 (Protecting Group): Use a protected form of propiolic acid, such as ethyl propiolate. The ester can be hydrolyzed to the carboxylic acid after the triazole ring has been formed. This avoids the direct reaction of the acidic alkyne with the copper catalyst.[19]
-
Solution 3 (Ligand Stabilization): The use of a strong chelating ligand for copper, such as THPTA or BTTAA, can help keep the copper solubilized and catalytically active.[19]
Q: My product is decarboxylating to 1H-1,2,3-triazole. How can I prevent this? A: The carboxylic acid group on the triazole ring can be labile, especially at elevated temperatures or under basic conditions, leading to the loss of CO₂.[6][8]
-
Solution 1 (Temperature Control): Maintain a lower reaction temperature. While some heat may be needed to drive the reaction to completion, excessive temperatures (e.g., >60-80°C) will promote decarboxylation. Careful monitoring and control of the internal reaction temperature are crucial, especially during scale-up.
-
Solution 2 (Control pH): Avoid strongly basic conditions during the reaction and work-up. While some bases may be used to deprotonate the alkyne, a strong excess or a very strong base can facilitate decarboxylation.
-
Solution 3 (Flow Chemistry): Continuous flow reactors offer excellent temperature control and can minimize reaction time, which can suppress the decarboxylation side reaction.[6][20]
Purity Issues
Q: My final product is contaminated with copper. How can I remove it? A: Residual copper is a common impurity in CuAAC reactions.
-
Solution 1 (Aqueous Ammonia): During the work-up, washing the crude product with a dilute aqueous solution of ammonia or ammonium chloride can help remove copper salts by forming soluble copper-ammonia complexes.
-
Solution 2 (Chelating Agents): After the reaction is complete, adding a solution of a chelating agent like EDTA can sequester the copper ions into the aqueous phase, which can then be separated.[1]
-
Solution 3 (Filtration): Passing the reaction mixture through a plug of silica gel or Celite can sometimes remove heterogeneous copper species.[1]
Q: I'm observing a significant amount of a diacetylene byproduct. What is causing this? A: This byproduct is likely from the oxidative homocoupling of propiolic acid, known as Glaser coupling. This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.[1]
-
Solution: The same strategies used to prevent catalyst oxidation will minimize Glaser coupling. Maintain a strictly inert atmosphere, use degassed solvents, and ensure an adequate concentration of a reducing agent like sodium ascorbate throughout the reaction.[1]
Scale-up Specific Problems
Q: I'm having trouble controlling the reaction temperature on a larger scale. What are the risks and solutions? A: Poor temperature control on a large scale is a serious safety risk. The exothermic nature of the reaction, combined with the poor surface-area-to-volume ratio of large reactors, can lead to thermal runaway.[10]
-
Risk Mitigation:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.
-
Controlled Addition: Do not mix all reagents at once. A semi-batch process, where one of the reagents (e.g., sodium azide solution) is added slowly and controllably to the reactor containing the other reagents, is much safer. The addition rate can be used to control the rate of heat generation.
-
Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., a jacket with a powerful cooling fluid circulator) capable of removing the heat generated by the reaction.
-
Emergency Planning: Have an emergency cooling plan and a quenching protocol in place in case of a cooling failure or unexpected exotherm.
-
Q: The reaction work-up is difficult at a larger scale. Are there any recommendations? A: Large-scale work-ups require careful planning to be efficient and safe.
-
Solution 1 (Minimize Quenching Hazards): If quenching unreacted sodium azide is necessary, do so with caution. A common method is the slow addition of a sodium nitrite solution under acidic conditions, which converts azide to nitrogen gas.[18] This process generates toxic nitrogen oxides and must be done with vigorous stirring and in a well-ventilated area or with appropriate off-gas scrubbing.
-
Solution 2 (Streamline Extractions): Plan liquid-liquid extractions to minimize solvent use and handling. Ensure the reactor or vessel used for extraction is appropriately sized and equipped for efficient phase separation.
-
Solution 3 (Filtration and Drying): For the final product isolation, ensure you have a large enough filtration apparatus (e.g., a Nutsche filter) and a suitable dryer (e.g., a vacuum oven) to handle the increased product mass safely and efficiently.
Data Presentation
Table 1: Key Reaction Parameters for Scale-up
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1 kg+) | Key Considerations for Scale-up |
| Reagent Addition | Often all reagents are mixed at once. | Slow, controlled addition of a limiting reagent (semi-batch). | Safety: Controls reaction rate and heat generation. |
| Temperature Control | Simple oil bath or ice bath. | Jacketed reactor with automated cooling/heating loop. | Safety & Selectivity: Prevents thermal runaway and side reactions (e.g., decarboxylation). |
| Atmosphere | Balloon of N₂ or Ar. | Continuous N₂ or Ar purge and blanket. | Yield: Prevents catalyst oxidation and Glaser coupling. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer (baffles may be needed). | Consistency: Ensures homogeneous temperature and concentration, preventing hot spots. |
| Solvent Volume | Typically more dilute. | Higher concentrations are preferred to maximize throughput. | Efficiency: Reduces solvent cost and waste, but may increase viscosity and heat transfer challenges. |
| Work-up | Separatory funnel, rotary evaporator. | Jacketed extraction vessel, Nutsche filter, vacuum dryer. | Efficiency & Safety: Requires specialized equipment to handle large volumes and masses safely. |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Catalyst (Cu(I)) oxidation. | Work under an inert atmosphere; use a reducing agent (sodium ascorbate) and/or a stabilizing ligand (THPTA). |
| Red/Brown Precipitate | Insoluble copper(I) acetylide formation. | Use a different solvent (e.g., ACN/H₂O); add a strong ligand; use ethyl propiolate instead of propiolic acid. |
| Product Decarboxylation | High temperature; strongly basic conditions. | Maintain strict temperature control (<60°C); avoid strong bases. |
| Copper Contamination | Insufficient removal during work-up. | Wash with aqueous ammonia/EDTA solution; perform acid-base extraction. |
| Diacetylene Byproduct | Oxidative (Glaser) coupling of alkyne. | Maintain a strict inert atmosphere; ensure sufficient reducing agent is present. |
| Uncontrolled Exotherm | Poor heat removal at scale. | Use semi-batch addition; ensure adequate reactor cooling; perform calorimetry studies beforehand. |
Experimental Protocol: Scalable Synthesis
This protocol is a representative laboratory-scale procedure that can be adapted for scale-up, incorporating the safety and control measures discussed above.
Materials:
-
Propiolic acid
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure (10 g Scale):
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve propiolic acid (10.0 g, 142.8 mmol) in 100 mL of deionized water.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (1.78 g, 7.14 mmol, 5 mol%) followed by sodium L-ascorbate (5.66 g, 28.6 mmol, 20 mol%). The solution should turn a yellow-green color.
-
Azide Addition (CRITICAL STEP): In a separate flask, carefully dissolve sodium azide (10.2 g, 157.1 mmol, 1.1 eq) in 50 mL of deionized water. CAUTION: Sodium azide is highly toxic. Using an addition funnel, add the sodium azide solution dropwise to the reaction mixture over 1-2 hours.
-
Reaction Monitoring: Monitor the internal temperature throughout the addition. Use a water bath to maintain the temperature between 25-35°C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully acidify the reaction mixture to pH ~2 by adding 6M HCl. This will precipitate the product. CAUTION: Acidification will generate hydrazoic acid. Perform this step in a well-ventilated fume hood.
-
Stir the resulting slurry in the ice bath for 1 hour.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold deionized water (2 x 30 mL).
-
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in the CuAAC synthesis.
Caption: Key safety hazards and control measures for handling sodium azide.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 7. Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.flvc.org [journals.flvc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. reddit.com [reddit.com]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1H-1,2,3-Triazole-4-carboxylic Acid and 1H-1,2,4-Triazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a prominent scaffold in medicinal chemistry. The positional arrangement of the nitrogen atoms gives rise to two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. The addition of a carboxylic acid group to these core structures creates 1H-1,2,3-triazole-4-carboxylic acid and 1H-1,2,4-triazole-3-carboxylic acid, respectively. While direct comparative studies on the biological activities of these two parent compounds are limited in publicly available research, a review of their derivatives reveals distinct and promising therapeutic potential for each isomeric scaffold. This guide provides a comparative overview of the biological activities of derivatives of these two triazole carboxylic acids, supported by experimental data from published studies.
Core Structural Differences
The fundamental difference between the two isomers lies in the arrangement of the nitrogen atoms in the triazole ring. This seemingly subtle variation in structure leads to differences in electronic distribution, hydrogen bonding capacity, and overall molecular geometry, which in turn influences their interaction with biological targets.
Caption: Chemical structures of the two triazole carboxylic acid isomers.
Comparative Biological Activities
Derivatives of both this compound and 1H-1,2,4-triazole-3-carboxylic acid have been investigated for a range of biological activities, most notably in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
Derivatives of both isomers have shown potential as antimicrobial agents.
A study on a derivative of This compound , specifically 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrated significant antibacterial activity.[1] The minimum inhibitory concentration (MIC) of this compound was determined against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of a this compound Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [1] |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | [1] |
Anticancer Activity
The anticancer potential of derivatives of both triazole carboxylic acids has been a significant area of research.
Derivatives of This compound , particularly carboxamides, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Similarly, carboxamide derivatives of 1H-1,2,4-triazole-3-carboxylic acid have been investigated for their anticancer properties, with some compounds showing pronounced inhibitory activity against several cancer cell lines.[2][3]
Table 2: Anticancer Activity of 1H-1,2,4-Triazole-3-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methyl-N-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide | A-549 (Lung) | 8.23 | [2] |
| 5-Methyl-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | A-549 (Lung) | 9.14 | [2] |
| 5-Methyl-N-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide | HCT-116 (Colon) | 7.56 | [2] |
| 5-Methyl-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | HCT-116 (Colon) | 8.45 | [2] |
Experimental Protocols
Synthesis of Triazole Carboxylic Acid Derivatives
The synthesis of the evaluated derivatives often involves multi-step reactions. For instance, the synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid was achieved through a "click chemistry" approach, specifically a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4] The synthesis of 5-substituted 1,2,4-triazole-3-carboxylic acid amides involves the preparation of ethyl esters of the corresponding carboxylic acid followed by amidation.[2][3]
Caption: General synthetic pathways for derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is typically evaluated using standard methods such as the agar well diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell viability and proliferation.
Caption: Workflow of the MTT assay for cytotoxicity.
Conclusion
While a direct comparative study of the parent this compound and 1H-1,2,4-triazole-3-carboxylic acid is not extensively documented, the available literature on their derivatives indicates that both isomeric scaffolds hold significant promise in the development of new therapeutic agents. Derivatives of the 1,2,3-triazole isomer have shown noteworthy antimicrobial activity, while derivatives of the 1,2,4-triazole isomer have been extensively explored for their anticancer properties, with some compounds demonstrating potent cytotoxicity against various cancer cell lines.
The choice between these two scaffolds for drug design will ultimately depend on the specific therapeutic target and the desired biological activity. Further research involving direct, systematic comparison of analogously substituted derivatives of both isomers would be invaluable in elucidating the specific contributions of the triazole core to their biological profiles and in guiding the rational design of more effective and selective drug candidates.
References
A Comparative Analysis of Triazole Isomers as Potent Enzyme Inhibitors
A guide for researchers and drug development professionals on the differential inhibitory activities of 1,2,3- and 1,2,4-triazole isomers against key enzymatic targets.
Triazole heterocycles are a cornerstone in medicinal chemistry, with their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serving as foundational scaffolds in a multitude of therapeutic agents.[1][2] The distinct arrangement of nitrogen atoms within the five-membered ring of these isomers results in unique electronic and steric properties, leading to significant differences in their biological activities and enzyme inhibitory profiles.[1] This guide provides a comparative study of these isomers as enzyme inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel and effective drug candidates.
Comparative Inhibitory Activity of Triazole Isomers
The structural variance between 1,2,3- and 1,2,4-triazoles directly influences their interaction with enzyme active sites. The 1,2,4-triazole ring is a well-established pharmacophore, particularly in antifungal agents where it targets lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.[1][3] Commercially successful drugs like fluconazole are built around this scaffold.[1] In contrast, the advent of "click chemistry" has propelled the synthesis and exploration of 1,2,3-triazole derivatives, revealing their potential against a diverse array of enzymatic targets.[1]
Both isomers have demonstrated significant efficacy as anticancer agents, often by targeting enzymes crucial for cancer cell proliferation and survival, such as kinases and aromatase.[1][4][5][6] For instance, derivatives of both isomers have been developed as potent aromatase inhibitors for the treatment of estrogen-dependent breast cancer.[4][6][7][8][9] Similarly, various triazole-based compounds have shown promise as inhibitors of kinases like Janus kinase 2 (JAK2) and Aurora-A kinase, which are implicated in cancer and inflammatory diseases.[5][10][11]
The following tables summarize the quantitative inhibitory data for various triazole isomers against different enzyme targets, providing a clear comparison of their potencies.
Table 1: Comparative Inhibition of Aromatase by Triazole Isomers
| Compound ID | Triazole Isomer | Substituents | Target Enzyme | IC50 (µM) | Reference |
| Letrozole Analog | 1,2,3-Triazole | 4-substituted | Aromatase | 0.008 | [4] |
| YM511 | 4-amino-4H-1,2,4-triazole | 4-[(4-bromobenzyl)(4-cyanophenyl)amino] | Aromatase (human placenta) | 0.00012 | [9] |
| Hybrid 6a | 1,2,3-triazole/1,2,4-triazole hybrid | - | Aromatase | 0.12 | [7] |
| Hybrid 6b | 1,2,3-triazole/1,2,4-triazole hybrid | - | Aromatase | 0.09 | [7] |
| Compound IV | 1,2,3-Triazole | - | Aromatase | 0.024 | [7] |
Table 2: Comparative Inhibition of Kinases by Triazole Isomers
| Compound ID | Triazole Isomer | Substituents | Target Enzyme | IC50 (nM) | Reference |
| Compound 54 | 2,5-disubstituted-triazole | Cyclopropylmethyl | JAK2 | 41.9 | [5] |
| JNJ-7706621 Analog | Triazole derivative | - | Aurora-A Kinase | Low to submicromolar | [10] |
| c-Met Inhibitor 28a | 1,2,3-Triazole | - | c-Met Kinase | 2.27 | [12] |
Table 3: Comparative Inhibition of Other Enzymes by Triazole Isomers
| Compound ID | Triazole Isomer | Substituents | Target Enzyme | IC50 (µM) | Reference |
| Azinane Derivative 12d | 1,2,4-Triazole | 3-methyl phenyl | Acetylcholinesterase (AChE) | 0.73 | [13][14] |
| Azinane Derivative 12n | 1,2,4-Triazole | 2-ethyl-6-methyl phenyl | α-Glucosidase | Excellent activity | [13][14] |
| Dichlorophenyl Derivative 4o | Triazole | - | α-Glucosidase | 94.21 | [15] |
| Dichlorophenyl Derivative 4k | Triazole | - | Urease | 37.06 | [15] |
Experimental Protocols
A standardized and rigorous experimental approach is crucial for the comparative evaluation of enzyme inhibitors. Below is a detailed methodology for a typical enzyme inhibition assay.
Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
-
Target enzyme
-
Specific substrate for the enzyme
-
Triazole compounds (dissolved in a suitable solvent like DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control (a known inhibitor of the enzyme)
-
Negative control (vehicle, e.g., DMSO)
2. Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the triazole compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).[16]
3. Assay Procedure (IC50 Determination):
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the serially diluted triazole compounds or controls.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[16]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The measurement interval and duration should be optimized based on the enzyme's reaction rate.[16]
4. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).[16]
Visualizing Molecular Interactions and Workflows
Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders, making JAKs attractive therapeutic targets for inhibitors like the triazole derivatives mentioned in this guide.
Caption: The JAK/STAT signaling pathway and the inhibitory action of triazole compounds on JAK.
Experimental Workflow
The following diagram illustrates the key steps involved in a typical enzyme inhibition assay to determine the IC50 of triazole compounds.
Caption: Experimental workflow for determining the IC50 of triazole-based enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors - Banjare - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors | MDPI [mdpi.com]
- 11. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Computational Docking of 1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives
A deep dive into the in-silico analysis of 1H-1,2,3-triazole-4-carboxylic acid derivatives reveals their significant promise as potent enzyme inhibitors. This guide offers a comparative overview of their computational docking performance against key biological targets, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Computational docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of its derivatives against various enzymes implicated in diseases such as hyperuricemia and cancer. This guide synthesizes findings from multiple studies to provide a clear comparison of these promising therapeutic agents.
Comparative Docking Performance
The inhibitory activity of this compound derivatives has been most notably demonstrated against xanthine oxidase, a key enzyme in purine metabolism. Overproduction of uric acid by xanthine oxidase leads to hyperuricemia, a precursor to gout.[1] Molecular docking studies have been crucial in understanding the structure-activity relationships that govern the inhibitory potency of these compounds.
For instance, a series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, with many exhibiting potent, micromolar-level inhibitory activity.[1] The data below summarizes the in vitro inhibitory potency (IC50) of selected derivatives against xanthine oxidase, highlighting the impact of various substitutions on the phenyl ring.
| Compound ID | Substitution on Phenyl Ring | Xanthine Oxidase IC50 (µM)[1] |
| 1a | H | 10.25 |
| 1b | 2'-CH3 | 8.54 |
| 1c | 3'-CH3 | 7.62 |
| 1d | 4'-CH3 | 6.88 |
| 1e | 2'-OCH3 | 9.31 |
| 1f | 3'-OCH3 | 5.47 |
| 1g | 4'-OCH3 | 4.13 |
| 1h | 2'-F | 12.11 |
| 1i | 3'-F | 8.95 |
| 1j | 4'-F | 7.23 |
| 1k | 2'-Cl | 15.82 |
| 1l | 3'-Cl | 9.87 |
| 1m | 4'-Cl | 8.16 |
| 1n | 2'-Br | 18.24 |
| 1o | 3'-Br | 11.23 |
| 1p | 4'-Br | 9.52 |
| 1q | 3',4'-di-OCH3 | 2.35 |
| 1r | 3',5'-di-OCH3 | 1.17 |
| 1s | 3',4',5'-tri-OCH3 | 0.21 |
| Allopurinol | Standard Inhibitor | 7.56 |
Experimental Protocols
The computational docking studies cited in this guide predominantly employ molecular docking software such as AutoDock Vina to predict the binding affinity and conformation of the ligands within the active site of the target protein.
General Molecular Docking Protocol using AutoDock Vina:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Xanthine Oxidase, PDB ID: 3NVW) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.[4]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The structures are then energetically minimized, and appropriate charges and rotatable bonds are assigned.
-
Grid Box Generation: A grid box is defined to encompass the active site of the enzyme. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file.[5]
-
Docking Simulation: The Lamarckian Genetic Algorithm is commonly employed in AutoDock Vina for the docking calculations. The program explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.
-
Analysis of Results: The docking results are analyzed to identify the lowest binding energy pose for each ligand. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[4]
Visualizing the Mechanism of Action
To illustrate the logical flow of a typical computational docking study and the biological context of the targeted pathway, the following diagrams have been generated using the DOT language.
Caption: Computational Docking Workflow.
The inhibition of xanthine oxidase by this compound derivatives directly impacts the purine metabolism pathway, which is crucial for the production of uric acid.
Caption: Inhibition of Xanthine Oxidase.
References
- 1. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Novel 1,2,3-triazole compounds: Synthesis, In vitro xanthine oxidase inhibitory activity, and molecular docking studies [ouci.dntb.gov.ua]
A Comparative Guide to the Structure-Activity Relationship of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acids and Their Derivatives
The 1,2,3-triazole nucleus, particularly when functionalized with a carboxylic acid at the 4-position, represents a versatile scaffold in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids and their derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Anticancer Activity
Derivatives of 1,2,3-triazole-4-carboxylic acid have demonstrated significant potential as anticancer agents. The substitution at the N1 position of the triazole ring and modifications of the carboxylic acid group (e.g., to amides or esters) play a crucial role in determining their cytotoxic and antiproliferative effects.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C4) | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Series A | p-tolyl | (2,5-dichlorophenyl)amide | Leukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, Breast | Significant Activity | [1] |
| Compound 6 | Diaryl ether moiety | Amino acid conjugate | MCF7 (Breast) | >30% inhibition at <10 µM | [2] |
| Compound 7 | Diaryl ether moiety | Amino acid conjugate | HepG2 (Liver) | >30% inhibition at <10 µM | [2] |
| Series B | Benzyl | N-(2-(phenylamino)pyridin-3-yl)amide | A549 (Lung) | Not specified | [3] |
| Compound 9 | 2-hydroxyphenyl | Thymol-1,3,4-oxadiazole | MCF-7 (Breast) | 1.1 | [4] |
| HCT-116 (Colon) | 2.6 | [4] | |||
| HepG2 (Liver) | 1.4 | [4] |
Structure-Activity Relationship Summary for Anticancer Activity:
-
Amide Derivatives: Conversion of the carboxylic acid to an amide, as seen with 5-amino-1-p-tolyl-1H-[1][5][6]triazole-4-carboxylic acid (2,5-dichlorophenyl)-amide, leads to significant anticancer activity across a range of cancer cell lines.[1]
-
Amino Acid Conjugates: Conjugation with amino acids can enhance the antiproliferative activity, with compounds showing significant inhibition of breast (MCF7) and liver (HepG2) cancer cells at low micromolar concentrations.[2]
-
Diaryl Ether Moiety: The presence of a diaryl ether moiety at the N1 position appears to be a favorable structural feature for anticancer activity.[2]
-
Heterocyclic Scaffolds: Hybrid molecules incorporating other heterocyclic systems, such as 1,3,4-oxadiazole, have shown potent cytotoxicity. For instance, a thymol-1,3,4-oxadiazole conjugate demonstrated sub-micromolar to low micromolar IC50 values against breast, colon, and liver cancer cell lines.[4]
Antimicrobial Activity
1-substituted-1H-1,2,3-triazole-4-carboxylic acids have also been investigated for their antimicrobial properties. The nature of the substituent at the N1 position significantly influences the spectrum and potency of their activity.
Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives
| Compound ID | R1-Substituent (at N1) | Test Organism | Activity (MIC in µg/mL) | Reference |
| Compound 1 | 2-aminophenyl | Bacillus subtilis | 59.5 | [6][7] |
| Vibrio cholerae | 59.5 | [6][7] | ||
| Series C | 2,6-difluorobenzyl | Gram-positive and Gram-negative bacteria, Fungal strains | Moderate to good | [8] |
| Series D | Glycoside conjugates | Staphylococcus aureus | Susceptible | [9] |
Structure-Activity Relationship Summary for Antimicrobial Activity:
-
Aromatic Substituents: The presence of an aromatic ring, such as a 2-aminophenyl group at the N1 position, confers activity against both Gram-positive and Gram-negative bacteria.[6][7] All functional groups (amino, phenyl, triazole, and carboxylic acid) were found to be essential for the antimicrobial activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.[6]
-
Fluorinated Benzyl Group: A 1-(2,6-difluorobenzyl) substituent leads to compounds with a broad spectrum of antimicrobial activity, including activity against fungal strains.[8]
-
Glycoside Conjugation: Conjugation with carbohydrate units can lead to effective antibacterial agents, particularly against Staphylococcus aureus.[9]
Enzyme Inhibitory Activity
The 1,2,3-triazole-4-carboxylic acid scaffold has been successfully employed to design inhibitors of various enzymes implicated in disease.
Table 3: Enzyme Inhibitory Activity of 1,2,3-Triazole Derivatives
| Compound ID | R1-Substituent (at N1) | Target Enzyme | Activity (IC50 in µM) | Reference |
| Compound 1s | Phenyl with 4'-(meta-methoxybenzoxy) | Xanthine Oxidase | 0.21 | [10] |
| Compound 6c | 4-Fluorophenyl | Carbonic Anhydrase IX | 0.7 | [11] |
| Carbonic Anhydrase XII | 0.7 | [11] | ||
| Compound 6a | Substituted aryl | α-Glucosidase | 22.15 | [12] |
| Compound 6h | Substituted aryl | α-Amylase | 84.46 | [12] |
| Compound 9 | 2-hydroxyphenyl | Thymidylate Synthase | 1.95 | [4] |
Structure-Activity Relationship Summary for Enzyme Inhibitory Activity:
-
Xanthine Oxidase Inhibition: For 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, a more lipophilic ether tail at the 4'-position of the phenyl ring, such as a meta-methoxybenzoxy group, enhances the inhibitory potency against xanthine oxidase.[10] Compound 1s was found to be a mixed-type inhibitor.[10]
-
Carbonic Anhydrase Inhibition: Carboxylic acid derivatives of 1,2,3-triazoles have shown potent inhibition of cancer-related carbonic anhydrase isoforms hCA IX and hCA XII, with a 4-fluorophenyl substituent being particularly effective.[11]
-
α-Glucosidase and α-Amylase Inhibition: Various substituted 1,2,3-triazole derivatives have demonstrated dual inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes.[12]
-
Thymidylate Synthase Inhibition: The anticancer activity of some 1,2,3-triazole derivatives has been attributed to the inhibition of thymidylate synthase.[4]
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to quantify antimicrobial activity.[6][7]
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
General Synthetic and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives.
Caption: General workflow for synthesis and screening.
Mechanism of Action: Xanthine Oxidase Inhibition
The following diagram depicts the inhibitory action of a 1,2,3-triazole-4-carboxylic acid derivative on xanthine oxidase, a key enzyme in purine metabolism.
Caption: Inhibition of Xanthine Oxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides | Semantic Scholar [semanticscholar.org]
- 6. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 1H-1,2,3-Triazole-4-Carboxylic Acid Scaffold: A Comparative Guide to its Pharmacological Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1H-1,2,3-triazole-4-carboxylic acid and its derivatives as a versatile pharmacophore. We present a comprehensive overview of its validation against various biological targets, supported by experimental data and detailed protocols.
The this compound moiety has emerged as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions. This guide delves into the validation of this pharmacophore across a spectrum of therapeutic areas, offering a comparative analysis of its efficacy as an inhibitor of key enzymes and a modulator of important cellular receptors.
Modulation of Pregnane X Receptor (PXR)
The 1H-1,2,3-triazole-4-carboxamide scaffold has been successfully optimized to yield potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.
Comparative Performance of 1H-1,2,3-Triazole-4-Carboxamide Derivatives as PXR Modulators
| Compound | PXR Binding IC50 (µM) | Inverse Agonist Activity IC50 (µM) | Antagonist Activity IC50 (µM) | Reference Compound | PXR Binding IC50 (µM) |
| 14 | 0.21 | 0.019 | 0.15 | - | - |
| 2 | 0.65 | 0.48 | 4.1 | - | - |
| 31 | 4.1 | - | - | - | - |
| 32 | 1.8 | - | - | - | - |
| 85 | Low Nanomolar | Low Nanomolar | Low Nanomolar | - | - |
| 89 | Low Nanomolar | - | Low Nanomolar | - | - |
| SJ000076745-1 | 0.563 | - | 0.377 | T0901317 | 0.104 |
Experimental Protocol: PXR Inverse Agonist/Antagonist Assay
This protocol outlines a cell-based reporter assay to determine the inverse agonist and antagonist activity of test compounds on PXR.
Materials:
-
DPX2 cells (HepG2 cells stably co-transfected with a GAL4 DNA-binding domain-hPXR-ligand-binding domain fusion protein and a GAL4-regulated luciferase reporter gene)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
PXR agonist (e.g., rifampicin)
-
Bright-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Seed DPX2 cells in 96-well plates at a suitable density and incubate for 24 hours.
-
For inverse agonist assay: Treat the cells with varying concentrations of the test compounds for 24 hours.
-
For antagonist assay: Pre-treat the cells with varying concentrations of the test compounds for 30 minutes, followed by the addition of a PXR agonist (e.g., rifampicin at its EC50 concentration) and incubate for another 24 hours.
-
After incubation, lyse the cells and measure the luciferase activity using the Bright-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Calculate the percent inhibition of luciferase activity relative to the vehicle control (for inverse agonist activity) or the agonist-treated control (for antagonist activity).
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
PXR Signaling Pathway
Caption: PXR signaling pathway.
Inhibition of Xanthine Oxidase
Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.
Comparative Performance of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors
| Compound | Xanthine Oxidase IC50 (µM) | Reference Compound | Xanthine Oxidase IC50 (µM) |
| 1s | 0.21 | Allopurinol | ~7.5 (36-fold less potent than 1s)[1] |
| 9m | 0.70 | Allopurinol | ~9.8 (14-fold less potent than 9m)[2][3] |
| 5c | 0.71 | Allopurinol | - |
| 6g | 0.73 | Allopurinol | - |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compounds dissolved in DMSO
-
Allopurinol (positive control)
-
HCl (1.0 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 30 µL of phosphate buffer, 40 µL of xanthine oxidase solution, and 50 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at 25°C for 8 minutes.
-
Initiate the reaction by adding 60 µL of xanthine solution.
-
Incubate at 25°C for 15 minutes.
-
Stop the reaction by adding 20 µL of HCl.
-
Measure the absorbance at 295 nm using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Xanthine Oxidase Assay Workflow.
Antimicrobial Activity
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]
Comparative Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5[4][5] |
| Vibrio cholerae | 59.5[4][5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Vibrio cholerae)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a series of twofold dilutions of the test compound in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Inhibition of Focal Adhesion Kinase (FAK)
Derivatives of 1,2,4-triazole have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer progression.
Comparative Performance of 1,2,4-Triazole Derivatives as FAK Inhibitors
| Compound | FAK IC50 (nM) | Reference Compound | FAK IC50 (nM) |
| 3d | 18.10 | GSK2256098 | 22.14[6][7] |
| 6a | 12.59 | TAE226 | - |
| 26 | 12.59 | TAE226 | - |
| 28 | 44.6 | - | - |
Experimental Protocol: FAK Inhibition Assay
This protocol describes a method to assess the inhibition of FAK phosphorylation using Western blotting.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-FAK, anti-total-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated FAK (p-FAK) and total FAK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensities and calculate the ratio of p-FAK to total FAK to determine the extent of inhibition.
FAK Signaling Pathway in Cancer
Caption: FAK signaling pathway.
Inhibition of Cyclooxygenase-2 (COX-2)
Derivatives of 1,2,4-triazole have shown promise as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Comparative Performance of 1,2,4-Triazole Derivatives as COX-2 Inhibitors
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) |
| 6c | 0.37 | >20 | >54 | Celecoxib | 0.26[8] |
| 6h | - | - | 62.5 - 2127 | Celecoxib | - |
| 6j | - | - | 62.5 - 2127 | Celecoxib | - |
| 16 (meta-fluoro) | 0.00712 | - | 1080 | Celecoxib | - |
| 16 (para-fluoro) | 0.0179 | - | - | Celecoxib | - |
Experimental Protocol: COX-2 Inhibition Assay
This in vitro assay determines the inhibitory activity of compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
Stannous chloride
-
ELISA kit for PGE2 quantification
Procedure:
-
In a reaction tube, add reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound at various concentrations and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding stannous chloride.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition by comparing the PGE2 concentration in the presence of the test compound to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
COX-2 Inflammatory Pathway
Caption: COX-2 inflammatory pathway.
Inhibition of α-Glucosidase
1,2,4-Triazole derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for the management of type 2 diabetes.
Comparative Performance of 1,2,4-Triazole Derivatives as α-Glucosidase Inhibitors
| Compound | α-Glucosidase IC50 (µM) | Reference Compound | α-Glucosidase IC50 (µM) |
| 17 | 1.10 | Acarbose | 9.80[9] |
| 15 | 1.50 | Acarbose | 9.80[9] |
| 16 | 1.70 | Acarbose | 9.80[9] |
| 6s | 20.7 | Acarbose | 817.38[10] |
| 6o | 22.3 | Acarbose | 817.38[10] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of α-glucosidase solution and 100 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Initiate the reaction by adding 10 µL of pNPG solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Disclaimer: This guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The experimental protocols provided are generalized and may require optimization for specific applications.
References
- 1. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Copper and Ruthenium Catalysts for Triazole Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst for the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a critical decision that dictates the regiochemical outcome of the reaction. This guide provides an objective comparison of the two premier catalytic systems: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), supported by experimental data and detailed protocols.
The formation of the 1,2,3-triazole ring is a cornerstone of modern chemistry, with applications spanning from medicinal chemistry and bioconjugation to materials science. The advent of "click chemistry" has revolutionized this field by providing highly efficient and selective methods for triazole synthesis. At the forefront of these methods are the copper-catalyzed and ruthenium-catalyzed reactions, which offer complementary access to different triazole isomers.
The copper(I)-catalyzed reaction, or CuAAC, is renowned for its robustness, high yields, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, the ruthenium-catalyzed counterpart, RuAAC, provides selective access to the 1,5-disubstituted regioisomers.[3][4] This distinct regioselectivity is the primary determinant in choosing between the two catalysts. Furthermore, RuAAC exhibits a broader substrate scope, notably tolerating internal alkynes to produce fully substituted triazoles, a reaction not feasible with copper catalysts.[3]
Quantitative Data Comparison
The following table summarizes the performance of copper and ruthenium catalysts in the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole and its 1,5-isomer, respectively, from benzyl azide and phenylacetylene. This provides a direct comparison of their efficiency under representative reaction conditions.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1-benzyl-4-phenyl-1,2,3-triazole | 1-benzyl-5-phenyl-1,2,3-triazole |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted |
| Typical Catalyst | Cu(II) complex / reducing agent | [Cp*RuCl(COD)] |
| Catalyst Loading | 5 mol% | 1 mol% |
| Solvent | THF | 1,2-Dichloroethane (DCE) |
| Temperature | Reflux | 45 °C |
| Reaction Time | 4 hours | 30 minutes |
| Yield | 92% | >95% (isolated) |
Experimental Protocols
Detailed methodologies for the synthesis of the regioisomeric triazoles using copper and ruthenium catalysts are provided below.
Copper-Catalyzed Synthesis of 1-benzyl-4-phenyl-1,2,3-triazole (1,4-isomer)
This protocol is adapted from a typical CuAAC reaction.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) complex of 1-tert-butyl-5-(benzoylamino)-1H-tetrazole (5 mol%)
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in THF.
-
Add the copper(II) catalyst (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to reflux for 4 hours under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1,2,3-triazole.
Ruthenium-Catalyzed Synthesis of 1-benzyl-5-phenyl-1,2,3-triazole (1,5-isomer)
This protocol is based on a procedure from Organic Syntheses.[5]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) (1 mol%)
-
1,2-Dichloroethane (DCE), anhydrous and degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add benzyl azide (0.075 mol) and 150 mL of DCE.
-
Add phenylacetylene (0.0789 mol) to the flask.
-
Place the reaction vessel in a preheated oil bath at 45 °C.
-
After five minutes, add a solution of [Cp*RuCl(COD)] (0.752 mmol, 1 mol%) in 3 mL of DCE to the reaction mixture via syringe.
-
Stir the reaction mixture at 45 °C. The reaction is typically complete within 30 minutes.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
Purify the resulting powder by column chromatography on silica gel to afford the desired 1-benzyl-5-phenyl-1,2,3-triazole.
Mechanistic Pathways and Experimental Workflow
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles. These pathways, along with a general experimental workflow, are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Triazole Derivatives: A Comparative Guide to In Vitro Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the in vitro antimicrobial efficacy of various triazole derivatives, supported by experimental data from recent studies.
Comparative Antimicrobial Activity of Triazole Derivatives
The antimicrobial potential of different triazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for various synthesized compounds. A lower MIC value signifies greater potency. The following table summarizes the in vitro antimicrobial activity of selected triazole derivatives from various studies.
| Derivative Type | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| 1,2,4-Triazole Schiff Bases | Staphylococcus aureus | Some superior to Streptomycin | Streptomycin | - | [1] |
| 1,2,4-Triazole Schiff Bases | Microsporum gypseum | Six derivatives superior to Ketoconazole | Ketoconazole | - | [1] |
| Ofloxacin-Triazole Hybrids | Gram-positive & Gram-negative bacteria | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [2] |
| Clinafloxacin-Triazole Hybrids | MRSA | 0.25 | Chloramphenicol | 16 | [2] |
| 4-Amino-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | Ceftriaxone | - | [2] |
| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus | 32 | Ampicillin | 32 | [3] |
| Triazolo[4,3-a]pyrazine derivatives | Escherichia coli | 16 | Ampicillin | 8 | [3] |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | 5 | Ampicillin | - | [4] |
| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa | 5 | Ampicillin | - | [4] |
| Piperazine-containing Triazoles | Candida albicans | 0.25 | Fluconazole | 1 | [5] |
| Phenylethynyl Pyrazole Triazoles | Candida albicans | 0.0625 - 0.125 | Fluconazole | - | [6] |
| Phenylethynyl Pyrazole Triazoles | Cryptococcus neoformans | 0.0625 - 0.125 | Fluconazole | - | [6] |
| Phenyl-propanamide Triazoles | Candida albicans | ≤0.125 - 4.0 | Ketoconazole/Fluconazole | - | [7] |
| Phenyl-propanamide Triazoles | Cryptococcus neoformans | ≤0.125 - 4.0 | Ketoconazole/Fluconazole | - | [7] |
Experimental Protocols
The evaluation of the antimicrobial activity of triazole derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The triazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[1] A series of twofold dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 28-35°C for 48-72 hours for fungi).[5][6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6] This is often assessed by visual inspection or by using a spectrophotometer to measure turbidity.
Disk Diffusion Method (Agar Disk Diffusion)
This method is used for qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the triazole derivative and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around the disk.[8][9]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for the in vitro evaluation of the antimicrobial activity of newly synthesized triazole derivatives.
Caption: Workflow for in vitro antimicrobial susceptibility testing of triazole derivatives.
Mechanism of Action: A Brief Overview
For many antifungal triazole derivatives, the primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. The nitrogen atom at position 4 of the triazole ring is thought to bind to the heme iron atom in the active site of CYP51, which is a key interaction for its inhibitory activity.[10]
The antibacterial mechanism of action for many triazole derivatives is still under investigation and can vary depending on the specific structural modifications of the triazole core. Some studies suggest that these compounds may interfere with bacterial cell wall synthesis, nucleic acid replication, or protein synthesis. The hybridization of triazoles with other known antibacterial agents, such as fluoroquinolones, has been shown to yield compounds with potent activity, suggesting a potential multi-target approach.[2][11]
This guide provides a snapshot of the current research on the antimicrobial properties of triazole derivatives. The presented data highlights the potential of this class of compounds in the development of new antimicrobial agents. Further research, including in vivo studies and toxicological assessments, is necessary to fully elucidate their therapeutic potential.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.dp.ua [medicine.dp.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1,2,3-Triazole Inhibitors: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the 1,2,3-triazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. This guide provides an objective comparison of the performance of recently developed 1,2,3-triazole-based inhibitors against established drugs targeting key oncogenic kinases, supported by experimental data.
The unique structural and electronic properties of the 1,2,3-triazole ring, often synthesized via highly efficient "click chemistry," allow for the creation of diverse molecular hybrids with potent and selective inhibitory activities.[1] This has led to the development of numerous 1,2,3-triazole-containing compounds targeting critical signaling pathways in cancer, such as those driven by EGFR, BRAF, and VEGFR-2.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activities of selected 1,2,3-triazole derivatives compared to well-known kinase inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity or cancer cell growth.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound ID | Target Cell Line | 1,2,3-Triazole Inhibitor IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 4b | NCI-H1299 | 4.42 ± 0.24 | Gefitinib | 14.23 ± 0.08 | |
| A549 | 3.94 ± 0.01 | Gefitinib | 20.44 ± 1.43 | [2] | |
| NCI-H1437 | 1.56 ± 0.06 | Gefitinib | 15.11 ± 0.05 | [2] | |
| 4c | NCI-H1299 | 4.60 ± 0.18 | Gefitinib | 14.23 ± 0.08 | [2] |
| A549 | 4.00 ± 0.08 | Gefitinib | 20.44 ± 1.43 | [2] | |
| NCI-H1437 | 3.51 ± 0.05 | Gefitinib | 15.11 ± 0.05 | [2] | |
| c13 | HeLa | 5.66 ± 0.35 | Gefitinib | 14.18 ± 3.19 | [1] |
| 81 | T47-D | 17 ± 1 | Erlotinib | 1.3 | |
| 82 | T47-D | 13 ± 1 | Erlotinib | 1.3 | [3] |
BRAF V600E Inhibitors
| Compound ID | Target Enzyme/Cell Line | 1,2,3-Triazole Inhibitor IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 19h | B-RAF V600E | 0.07 | Sorafenib | Not specified in study | [4] |
| 19l | B-RAF V600E | 0.05 | Sorafenib | Not specified in study | [4] |
Note: A direct comparison with Vemurafenib under the same experimental conditions was not available in the reviewed literature. Vemurafenib typically exhibits an IC50 of approximately 0.130 µM against BRAF V600E expressing cell lines.[5]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
| Compound ID | Target Enzyme | 1,2,3-Triazole Inhibitor IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) | Citation |
| 13d | VEGFR-2 | 26.38 | Sunitinib | 83.20 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 1,2,3-triazole inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAF V600E, VEGFR-2)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, unactivated MEK1 for BRAF)
-
Adenosine triphosphate (ATP)
-
Test compounds (1,2,3-triazole inhibitors and reference drugs) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well or 96-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in DMSO, followed by further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the kinase and its substrate to their final desired concentrations in the assay buffer.
-
Assay Reaction:
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase solution and incubate at room temperature for approximately 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This is often done by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1299, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds and reference drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and reference drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.[6][8][9]
Signaling Pathways and Experimental Workflow
Visualizing the targeted signaling pathways and the experimental workflow provides a clearer understanding of the inhibitors' mechanism of action and the process of their evaluation.
Caption: EGFR Signaling Pathway and Inhibition by 1,2,3-Triazole Derivatives.
Caption: BRAF/MEK/ERK Signaling Pathway and Inhibition by 1,2,3-Triazole Derivatives.
Caption: General Experimental Workflow for Benchmarking 1,2,3-Triazole Inhibitors.
References
- 1. Frontiers | Anti-cancer activity of synthetic gefitinib-1,2,3-triazole derivatives against Hela cells via induction of apoptosis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallography of 1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural features and diverse biological activities.[1][2] X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of these molecules, offering crucial insights into their conformation, intermolecular interactions, and crystal packing. This guide offers a comparative overview of the crystallographic data for a selection of this compound derivatives, supported by detailed experimental protocols and visual workflows.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of 1H-1,2,3-triazole derivatives, allowing for a direct comparison of their solid-state structures. These derivatives showcase the structural diversity within this class of compounds.
| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C₁₀H₉N₃O₂ | Monoclinic | P2₁/c | 10.395(3) | 8.898(2) | 11.021(3) | 109.95(3) | 957.9(5) | 4 | [3] |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | C₁₁H₁₀N₄O₃ | Monoclinic | P2₁/n | 7.917(2) | 13.045(3) | 11.183(2) | 99.58(3) | 1138.8(4) | 4 | [4] |
| 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid | C₁₁H₁₁N₃O₃ | Monoclinic | P2₁ | 5.231(1) | 16.325(3) | 6.425(1) | 92.45(3) | 548.1(2) | 2 | [5] |
| 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | C₁₄H₁₀ClN₃O | Monoclinic | P2₁/c | 12.345(3) | 5.789(1) | 17.897(4) | 93.34(3) | 1275.5(5) | 4 | [6] |
Experimental Protocols
The determination of the crystal structures of this compound derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of 1,2,3-triazole derivatives can be achieved through various synthetic routes. A common method involves the cycloaddition of azides and alkynes.[7]
General Procedure for the Preparation of 1,2,3-Triazole Derivatives:
A typical synthesis involves the reaction of a sulfonylhydrazide solution with ethyl 2-diazoacetoacetate in a methanol/acetic acid mixture.[1] The resulting mixture is stirred for an extended period at room temperature, followed by concentration under reduced pressure and purification by column chromatography.[1]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of ethyl acetate and hexane, at room temperature.[1][8]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] The crystal is mounted and maintained at a constant temperature, typically 100 K or 293 K, during data collection.
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.
Caption: Workflow of X-ray Crystallography.
This guide provides a foundational comparison of the crystallographic features of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and structural analysis of novel compounds within this important chemical class. Further detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, can be performed using the crystallographic information files (CIFs) from the cited literature to gain deeper insights into their supramolecular chemistry. Hirshfeld surface analysis is another powerful tool for exploring these interactions quantitatively.[1][8]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurjchem.com [eurjchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Triazole vs. Other Heterocyclic Scaffolds in Drug Design
A deep dive into the performance of triazole and other key heterocyclic scaffolds—imidazole, oxazole, thiazole, and pyrazole—reveals distinct advantages and nuanced differences in their application in modern drug discovery. This guide provides a comparative analysis based on available experimental data, offering insights for researchers and scientists in the field.
The selection of a core molecular scaffold is a pivotal decision in the drug design process, profoundly influencing a compound's pharmacological profile. Heterocyclic rings are ubiquitous in pharmaceuticals, and among them, five-membered aromatic rings containing one or more nitrogen, oxygen, or sulfur atoms are of particular interest due to their diverse chemical properties and biological activities. This report focuses on a comparative analysis of the triazole scaffold against its close structural relatives: imidazole, oxazole, thiazole, and pyrazole.
Physicochemical and Pharmacokinetic Profiles
The arrangement and number of heteroatoms within the five-membered ring dictate the physicochemical properties of these scaffolds, such as their electronic distribution, polarity, and hydrogen bonding capacity. These properties, in turn, affect a drug's solubility, permeability, metabolic stability, and target engagement.
Triazoles, with three nitrogen atoms, are known for their metabolic stability and ability to act as bioisosteres for amide bonds, a common feature in many bioactive molecules.[1] This bioisosteric replacement can enhance a compound's resistance to metabolic degradation, thereby improving its pharmacokinetic profile.[1] Imidazoles and pyrazoles, with two nitrogen atoms, also serve as important pharmacophores. The position of the nitrogen atoms influences their basicity and hydrogen bonding capabilities, which can be fine-tuned to optimize interactions with biological targets.[2] Oxazoles and thiazoles, containing one nitrogen and one oxygen or sulfur atom respectively, offer different electronic and lipophilic characteristics that can be exploited in drug design.
Comparative Biological Activity: A Data-Driven Analysis
To provide a quantitative comparison, we have compiled data from studies where these scaffolds have been evaluated against the same biological targets.
Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. A comparative study of diaryl-substituted heterocyclic compounds as COX-2 inhibitors provides valuable insights into the influence of the core scaffold on activity and selectivity.
| Heterocyclic Scaffold | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Triazole | 15a | 0.325 | 0.002 | 162.5 |
| Pyrazole | 4b | 0.931 | 0.017 | 54.76 |
| Pyrazole | 4d | 5.375 | 0.098 | 54.85 |
| Reference Drug | Celecoxib | 0.07 | 0.004 | 17.5 |
| Data extracted from a study on diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors.[1][3][4][5] |
The data clearly indicates that in this particular series of compounds, the triazole-containing derivative (15a) exhibited the most potent and selective inhibition of COX-2, surpassing the pyrazole analogues and the reference drug, Celecoxib.[3][4]
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The versatility of these heterocyclic scaffolds is also evident in their application as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of various derivatives against different cancer cell lines.
| Heterocyclic Scaffold | Compound Series | Cancer Cell Line | IC50 Range (µM) |
| Triazole | Podophyllotoxin derivatives | A549 (Lung) | 0.021 - 0.118 |
| Triazole | Chalcone derivatives | A549 (Lung) | 8.67 - 11.62 |
| Triazole-Thiazole Hybrid | Fused triazolo-thiadiazoles | Bcl-2 expressing lines | 0.31 - 0.7 |
| Imidazole-Triazole Hybrid | Carbamate derivatives | MCF-7 (Breast) | Low micromolar |
| Thiazole | Thiazolidinone derivatives | A549 (Lung), MCF-7 (Breast) | 0.05 - 0.12 |
| Pyridine-Triazole-Thiazole Hybrid | Pyridone and Thiazolidinone derivatives | A549 (Lung), MCF-7 (Breast) | 0.008 - 0.015 |
| Data compiled from multiple studies on anticancer activities of heterocyclic compounds.[2][6][7][8] |
These findings highlight the potent anticancer activity achievable with these scaffolds. Notably, hybrid molecules combining triazole with other heterocyclic rings, such as thiazole, have demonstrated sub-micromolar efficacy.[6][7] The choice of the heterocyclic core and its substitution pattern is crucial in determining the potency and selectivity of the anticancer agent.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the evaluation of these compounds, we have created diagrams using the DOT language.
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by drugs containing these heterocyclic scaffolds.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. ClinPGx [clinpgx.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore Landscape of 1,2,4-Triazole-3-Carboxylic Acid Derivatives as Selective COX-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,2,4-triazole-3-carboxylic acid derivatives and related compounds as selective cyclooxygenase-2 (COX-2) inhibitors. We delve into the key pharmacophoric features driving their activity, present comparative experimental data, and provide detailed experimental protocols for assessing their inhibitory potential.
The selective inhibition of COX-2 over its isoform, COX-1, is a critical objective in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. The 1,2,4-triazole scaffold has emerged as a promising framework for designing potent and selective COX-2 inhibitors. This guide elucidates the pharmacophore model for a specific series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives and compares their predicted activity with the experimentally determined potency of other 1,2,4-triazole-based inhibitors.
Unveiling the Pharmacophore for COX-2 Selectivity
A crucial study by Lindner et al. focused on the pharmacophore elucidation and molecular docking of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives to understand their selective COX-2 inhibitory potential.[1][2] While the study did not report specific IC50 values for these compounds, it generated a qualitative structure-selectivity relationship model that highlights the key chemical features required for effective binding to the COX-2 active site.[1]
The proposed pharmacophore model for these derivatives suggests that the following features are essential for COX-2 selectivity:
-
Two Aromatic Rings: These lipophilic groups are crucial for occupying the hydrophobic channel within the COX-2 active site.
-
A Hydrogen Bond Acceptor: This feature is vital for interaction with key amino acid residues in the active site.
-
Defined Spatial Arrangement: The relative orientation of these features is critical for fitting into the larger and more accommodating active site of COX-2 compared to COX-1.
The study's molecular docking analysis further supported these findings, indicating a clear preference for the binding of these triazole derivatives to the COX-2 enzyme.[1]
Comparative Analysis of Inhibitory Potency
To provide a quantitative perspective, this guide presents experimental data from various studies on different series of 1,2,4-triazole derivatives. These tables summarize the in vitro inhibitory activity (IC50 values) against both COX-1 and COX-2, allowing for a direct comparison of their potency and selectivity.
| Compound Series | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| 1,2,4-Triazole Schiff Bases | 3a | 12.47 | 0.04 | 311.75 | [3] |
| 3b | 13.0 | 0.04 | 325 | [3] | |
| 1,2,4-Triazole Derivatives with Halogen | 5 | 19.3 | 0.018 | 1072.22 | [3] |
| Diaryl-1,2,4-triazole Derivatives | 20 | - | - | Highly Selective | [4] |
| 21 | - | - | Highly Selective | [4] | |
| 23 | - | - | Highly Selective | [4] | |
| 34 | - | - | Highly Selective | [4] | |
| Reference Compounds | Celecoxib | 14.7 | 0.05 | 294 | [5][6] |
| Indomethacin | 0.1 | 0.48 | 0.21 | [6] |
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Various 1,2,4-Triazole Derivatives. This table showcases the significant COX-2 selectivity of several 1,2,4-triazole series compared to the reference drugs Celecoxib and Indomethacin. The high selectivity indices indicate a favorable therapeutic profile with potentially fewer gastrointestinal side effects.
Experimental Protocols for In Vitro COX Inhibition Assays
The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of novel compounds. Below is a detailed, generalized protocol for a common in vitro assay.
Principle:
This assay measures the peroxidase activity of cyclooxygenase. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Colorimetric substrate solution (e.g., TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions and dilute enzymes to the desired concentration in cold assay buffer.
-
Plate Setup:
-
Blank wells: Add assay buffer and heme.
-
100% Initial Activity (Control) wells: Add assay buffer, heme, and enzyme.
-
Inhibitor wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations.
-
-
Inhibitor Incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Visualizing the Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow.
Caption: The COX-2 signaling pathway illustrating the induction by inflammatory stimuli and inhibition by 1,2,4-triazole derivatives.
Caption: A streamlined workflow for the in vitro determination of COX-1 and COX-2 inhibition.
Conclusion
The 1,2,4-triazole-3-carboxylic acid scaffold and its derivatives represent a promising class of selective COX-2 inhibitors. While the specific inhibitory concentrations for the 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid series require further experimental validation, the elucidated pharmacophore model provides a strong foundation for the rational design of new and even more potent and selective anti-inflammatory agents. The comparative data presented in this guide highlights the potential of various 1,2,4-triazole-based compounds to achieve high COX-2 selectivity, paving the way for the development of safer and more effective treatments for inflammatory disorders.
References
- 1. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Data Presentation: Anticancer Activity of 1,2,4-Triazole Derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Triazole Derivatives as Anticancer Agents
The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of 1,2,4-triazole derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents. It summarizes quantitative data from various studies, details common experimental protocols, and visualizes key mechanisms and workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.
The anticancer efficacy of various 1,2,4-triazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following tables summarize the IC50 values for several series of compounds, highlighting the impact of different structural modifications on their cytotoxic activity.
Table 1: Pyridine-Substituted 1,2,4-Triazole Derivatives against Murine Melanoma (B16F10) [3]
| Compound | Substituent (R) | IC50 (µM) |
| TP1 | H | 61.11 |
| TP2 | 4-CH3 | 58.19 |
| TP3 | 4-OCH3 | 55.21 |
| TP4 | 4-F | 52.15 |
| TP5 | 4-Cl | 49.18 |
| TP6 | 4-Br | 41.12 |
| TP7 | 4-NO2 | 45.33 |
SAR Analysis: The data suggests that electron-withdrawing groups on the benzyl ring attached to the thioether linkage at position 5 of the triazole ring enhance the anticancer activity against the B16F10 cell line. The highest potency was observed for the compound with a 4-bromo substitution (TP6).[3]
Table 2: Diphenyl-Substituted 1,2,4-Triazole Derivatives against Various Human Cancer Cell Lines [4][5]
| Compound | Series | Substituent (X) | MCF-7 IC50 (µM) | Hela IC50 (µM) | A549 IC50 (µM) |
| 7a | Propan-1-ones | H | 25.3 | 21.7 | 43.4 |
| 7d | Propan-1-ones | 4-Cl | 10.2 | 9.8 | 16.5 |
| 7e | Propan-1-ones | 2,4-diCl | 6.4 | 5.6 | 9.4 |
| 10a | Butane-1,4-diones | H | 15.2 | 11.5 | 23.8 |
| 10d | Butane-1,4-diones | 4-Cl | 9.8 | 8.2 | 14.1 |
| Cisplatin | - | - | 12.1 | 10.5 | 15.2 |
SAR Analysis: For the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one series (7a-e), the presence of electron-withdrawing chloro groups on the phenyl rings significantly increased cytotoxic activity against MCF-7 (breast), Hela (cervical), and A549 (lung) cancer cell lines.[4][5] The 2,4-dichloro substituted derivative (7e) showed the most promising activity, even surpassing the standard drug Cisplatin in some cases. A similar trend was observed for the 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione series (10a-k).[4][5]
Experimental Protocols
The in vitro anticancer activity of 1,2,4-triazole derivatives is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[3][4][5]
MTT Assay Protocol for Anticancer Activity Screening
This protocol provides a generalized procedure for determining the cytotoxic effects of 1,2,4-triazole derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, Hela, A549, B16F10) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[3]
2. Compound Treatment:
-
The synthesized 1,2,4-triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
The stock solutions are then diluted with the culture medium to various concentrations.
-
The medium from the seeded wells is replaced with the medium containing the different concentrations of the test compounds. A control group receives medium with DMSO only.
-
The plates are incubated for an additional 48 hours.[3]
3. MTT Assay and Absorbance Measurement:
-
After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
The medium containing MTT is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR study of 1,2,4-triazole derivatives as anticancer agents.
Caption: A generalized workflow for the synthesis and anticancer evaluation of 1,2,4-triazole derivatives.
Caption: Mechanism of action for 1,2,4-triazole derivatives as tubulin polymerization inhibitors.[6][7][8]
Mechanisms of Action
1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many derivatives target key enzymes involved in cancer progression. For instance, some act as aromatase inhibitors, like Letrozole and Anastrozole, which are used in the treatment of hormone-dependent breast cancer.[4][5] Others have been shown to inhibit kinases and topoisomerases.[1]
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole compounds bind to the colchicine site on tubulin, inhibiting microtubule polymerization.[6][7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: By interfering with critical cellular processes, these compounds can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing the proliferation of cancer cells.[1]
-
DNA Interaction: Some derivatives are capable of interacting with DNA, which can lead to cytotoxicity in cancer cells.[1]
The versatility of the 1,2,4-triazole core allows for the introduction of various functional groups, which significantly influences their mechanism of action and anticancer potency.[9] The ongoing research in this area continues to uncover novel derivatives with enhanced efficacy and selectivity, paving the way for the development of next-generation anticancer therapeutics.[1]
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-1,2,3-triazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, the primary and recommended disposal method for 1H-1,2,3-triazole-4-carboxylic acid is to utilize an approved hazardous waste disposal facility. This ensures compliance with regulatory standards and minimizes environmental impact. Adherence to proper handling and containment procedures is critical in maintaining a safe laboratory environment.
Pre-Disposal and Handling Protocols
Before disposal, all personnel must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.[1][2]
-
Respiratory Protection: A dust respirator should be worn, especially when handling the solid form, to avoid inhalation.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
Waste Containment:
-
Place the waste material in a clean, dry, and sealable container.[2]
-
The container must be clearly labeled with the chemical name: "this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Control Access: Prevent unauthorized personnel from entering the spill area.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety officer or department.
Crucially, do not allow the product to enter drains, waterways, or soil. [1][4]
Hazard and Safety Summary
The following table summarizes key hazard information for this compound, which underscores the importance of the recommended disposal procedures.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Reference |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330[1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the disposal process.
References
Essential Safety and Operational Guide for Handling 1H-1,2,3-Triazole-4-Carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-1,2,3-triazole-4-carboxylic acid. The following procedures are designed to ensure personal safety and proper management from handling to disposal.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 16681-70-2 | C₃H₃N₃O₂ | 113.07 g/mol |
Hazard Identification and GHS Classification:
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended). A chemically resistant lab coat or apron should also be worn.[3][4] | To prevent skin contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator should be used if handling large quantities or if dust is generated, especially outside of a fume hood.[3] | To protect against the inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.
2. Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[6]
-
Container Management: Keep the container tightly closed when not in use.[1]
3. Spill Management:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste. The spill area can then be neutralized with a mild base like sodium bicarbonate and cleaned with soap and water.[3][7]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.[3]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed, and compatible hazardous waste container.[5]
2. Neutralization (for aqueous solutions):
-
If the waste is in an aqueous solution, it can be neutralized by slowly adding a weak base, such as sodium bicarbonate, while stirring in a well-ventilated area.[7] Monitor the pH to ensure it is within a neutral range (typically 6-8) before proceeding with disposal.[8]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company. Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. aksci.com [aksci.com]
- 2. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 3. benchchem.com [benchchem.com]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
